molecular formula C6H9NO3 B1306315 Oxo(pyrrolidin-1-yl)acetic acid CAS No. 49791-37-9

Oxo(pyrrolidin-1-yl)acetic acid

カタログ番号: B1306315
CAS番号: 49791-37-9
分子量: 143.14 g/mol
InChIキー: JMXACIJWOAVQRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxo(pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxo(pyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxo(pyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXACIJWOAVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389927
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49791-37-9
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Oxopyrrolidin-1-yl)acetic Acid: A Key Derivative of Piracetam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-oxopyrrolidin-1-yl)acetic acid, a molecule of significant interest due to its close structural relationship to the well-known nootropic agent, piracetam. This document will delve into its chemical identity, synthesis, and analytical characterization, while also exploring its potential biological significance and providing a roadmap for future research.

Introduction: Defining the Molecule of Interest

Initially, it is crucial to clarify the precise chemical identity of the topic. While "Oxo(pyrrolidin-1-yl)acetic acid" can be ambiguous, the specific derivative of piracetam is correctly identified by its IUPAC name: 2-(2-Oxopyrrolidin-1-yl)acetic acid . This compound is recognized as a potential metabolite and a known impurity of piracetam.[1] Its structure is characterized by a pyrrolidinone ring attached to an acetic acid moiety.

PropertyValueSource
IUPAC Name 2-(2-oxopyrrolidin-1-yl)acetic acid[2]
CAS Number 53934-76-2[1]
Molecular Formula C6H9NO3[3]
Molecular Weight 143.14 g/mol [3]
Melting Point 143℃ (in benzene)[4]
Boiling Point 379.1±25.0 °C (Predicted)[4]
Density 1.319±0.06 g/cm3 (Predicted)[4]

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of 2-(2-oxopyrrolidin-1-yl)acetic acid is a critical step for its detailed study. A common laboratory-scale synthesis involves the hydrolysis of the corresponding amide, piracetam, or through synthetic routes utilizing pyrrolidin-2-one as a starting material.

Synthesis Protocol: A Step-by-Step Guide

A documented method for the synthesis of 2-(2-oxopyrrolidin-1-yl)acetic acid involves the deprotection of a benzyl ester precursor.[5]

Objective: To synthesize 2-(2-oxopyrrolidin-1-yl)acetic acid via catalytic hydrogenation of benzyl (2-oxopyrrolidin-1-yl)acetate.

Materials:

  • Benzyl (2-oxopyrrolidin-1-yl)acetate

  • Methanol (MeOH)

  • 10 wt% Palladium on carbon (Pd/C) catalyst

  • Diatomaceous earth

  • Hydrogen gas (H2)

  • Standard laboratory glassware, filtration apparatus, and a rotary evaporator

Procedure:

  • Dissolve benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol) in methanol (5 mL) at room temperature (23 °C).

  • Add 10 wt% Pd/C catalyst (100 mg) to the solution.

  • Deoxygenate the reaction mixture using a vacuum pump.

  • Introduce a hydrogen atmosphere, typically using a hydrogen-filled balloon.

  • Allow the reaction to proceed for 3 hours with appropriate stirring.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the diatomaceous earth pad with an ample amount of methanol (100 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the final product, 2-(2-oxopyrrolidin-1-yl)acetic acid.

Expected Yield: Approximately 100%.[5]

Analytical Characterization

The purity and identity of the synthesized 2-(2-oxopyrrolidin-1-yl)acetic acid should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>95%).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton and Carbon-13 NMR spectra consistent with the chemical structure of 2-(2-oxopyrrolidin-1-yl)acetic acid.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (143.14 g/mol ).[3]

Biological Significance and Potential Mechanism of Action

While direct pharmacological studies on 2-(2-oxopyrrolidin-1-yl)acetic acid are limited, its structural similarity to piracetam allows for informed hypotheses regarding its potential biological activities.

The Piracetam Paradigm: A Framework for Understanding

Piracetam, the parent compound, is a nootropic agent with a multifaceted mechanism of action.[7] It is believed to enhance cognitive function through various pathways:

  • Modulation of Neurotransmitter Systems: Piracetam has been shown to influence both the cholinergic and glutamatergic systems, which are crucial for learning and memory.[7][8] It may increase the density of acetylcholine receptors, thereby improving the efficiency of cholinergic neurotransmission.[8]

  • Enhancement of Membrane Fluidity: Piracetam is thought to interact with the polar headgroups of phospholipids in cell membranes, restoring membrane fluidity.[9][10] This can lead to improved function of membrane-bound proteins such as receptors and ion channels.

  • Neuroprotective Effects: Piracetam exhibits neuroprotective properties, potentially by enhancing brain metabolism and energy utilization.[11][12]

Given that 2-(2-oxopyrrolidin-1-yl)acetic acid retains the core 2-oxopyrrolidine ring structure, it is plausible that it may share some of these mechanisms of action.

A Potential Role in Cholinergic Transmission

A study on a structurally related compound, MKC-231 (2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)acetoamide), demonstrated a significant increase in high-affinity choline uptake (HACU) in the hippocampus of rats with induced memory impairment.[13] This suggests that the 2-(2-oxopyrrolidin-1-yl)acetyl moiety may be a key pharmacophore for enhancing cholinergic neurotransmission.

Cholinergic_Enhancement_Hypothesis cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal 2_oxo_acetic_acid 2-(2-Oxopyrrolidin-1-yl)acetic acid HACU High-Affinity Choline Uptake Transporter 2_oxo_acetic_acid->HACU Potential Enhancement ACh_Synthesis Acetylcholine Synthesis HACU->ACh_Synthesis Choline Choline Choline->HACU Uptake ACh_Vesicle Vesicular ACh ACh_Synthesis->ACh_Vesicle ACh_Released Acetylcholine ACh_Vesicle->ACh_Released Exocytosis AChR Acetylcholine Receptors ACh_Released->AChR Signal_Transduction Signal Transduction AChR->Signal_Transduction

Hypothesized enhancement of cholinergic neurotransmission.
As a Metabolite of Piracetam

While some sources state that piracetam is excreted largely unchanged, other studies suggest the possibility of non-renal elimination pathways, which could involve metabolism.[14][15] The hydrolysis of the amide group of piracetam would yield 2-(2-oxopyrrolidin-1-yl)acetic acid. Therefore, understanding the biological activity of this compound is crucial for a complete pharmacokinetic and pharmacodynamic profile of piracetam.

Piracetam_Metabolism Piracetam Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) Hydrolysis Hydrolysis (Potential in vivo enzymatic activity) Piracetam->Hydrolysis Acetic_Acid_Derivative 2-(2-Oxopyrrolidin-1-yl)acetic acid Hydrolysis->Acetic_Acid_Derivative

Potential metabolic conversion of piracetam.

Proposed Experimental Workflows for Further Investigation

To elucidate the pharmacological profile of 2-(2-oxopyrrolidin-1-yl)acetic acid, a series of in vitro and in vivo studies are recommended.

In Vitro Assays

Objective: To determine the direct effects of 2-(2-oxopyrrolidin-1-yl)acetic acid on neuronal cells and key molecular targets.

Experimental Protocols:

  • Neurotransmitter Receptor Binding Assays:

    • Utilize commercially available receptor binding assay kits for key neurotransmitter receptors implicated in cognition, such as muscarinic acetylcholine receptors (M1, M2, etc.) and glutamate receptors (AMPA, NMDA).

    • Prepare serial dilutions of 2-(2-oxopyrrolidin-1-yl)acetic acid and a positive control (e.g., atropine for muscarinic receptors, NBQX for AMPA receptors).

    • Incubate the compounds with membrane preparations expressing the target receptors and a radiolabeled ligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • High-Affinity Choline Uptake (HACU) Assay:

    • Prepare synaptosomal fractions from rodent hippocampus.

    • Pre-incubate the synaptosomes with varying concentrations of 2-(2-oxopyrrolidin-1-yl)acetic acid or a known HACU inhibitor (e.g., hemicholinium-3).

    • Initiate choline uptake by adding radiolabeled choline ([³H]choline).

    • Terminate the uptake after a short incubation period and measure the incorporated radioactivity.

    • Calculate the effect of the compound on choline uptake.

  • Neuroprotection Assays:

    • Culture primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y).

    • Induce neurotoxicity using agents such as glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptides.

    • Co-incubate the cells with the neurotoxin and different concentrations of 2-(2-oxopyrrolidin-1-yl)acetic acid.

    • Assess cell viability using assays such as MTT or LDH release.

In_Vitro_Workflow Start Synthesized and Purified 2-(2-Oxopyrrolidin-1-yl)acetic acid Receptor_Binding Receptor Binding Assays (Muscarinic, Glutamatergic) Start->Receptor_Binding HACU_Assay High-Affinity Choline Uptake Assay Start->HACU_Assay Neuroprotection_Assay Neuroprotection Assays (vs. Glutamate, H₂O₂, Aβ) Start->Neuroprotection_Assay Data_Analysis Data Analysis and Interpretation Receptor_Binding->Data_Analysis HACU_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis

Workflow for in vitro characterization.
In Vivo Studies

Objective: To evaluate the cognitive-enhancing and neuroprotective effects of 2-(2-oxopyrrolidin-1-yl)acetic acid in animal models.

Experimental Protocols:

  • Cognitive Enhancement Models:

    • Utilize established behavioral paradigms in rodents, such as the Morris water maze, passive avoidance test, or novel object recognition test.

    • Administer 2-(2-oxopyrrolidin-1-yl)acetic acid at various doses via an appropriate route (e.g., intraperitoneal or oral gavage).

    • Assess learning and memory performance compared to vehicle-treated and positive control (e.g., piracetam) groups.

  • Models of Cognitive Impairment:

    • Induce cognitive deficits in rodents using pharmacological agents like scopolamine (a muscarinic antagonist) or by creating models of neurodegeneration.

    • Treat the animals with 2-(2-oxopyrrolidin-1-yl)acetic acid before or after the induction of cognitive impairment.

    • Evaluate the compound's ability to ameliorate the observed deficits in the behavioral tasks mentioned above.

  • Pharmacokinetic Analysis:

    • Administer a single dose of 2-(2-oxopyrrolidin-1-yl)acetic acid to rodents.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS) to determine key pharmacokinetic parameters such as half-life, Cmax, and AUC.

Conclusion and Future Directions

2-(2-Oxopyrrolidin-1-yl)acetic acid represents an under-investigated molecule with the potential to contribute to our understanding of the nootropic effects of the racetam family. Its structural similarity to piracetam and its identity as a potential metabolite warrant a thorough investigation of its own pharmacological profile. The experimental workflows outlined in this guide provide a clear path for researchers to elucidate its mechanism of action and to assess its potential as a cognitive enhancer or neuroprotective agent. Future research should focus on comparative studies with piracetam to discern the specific contributions of the amide versus the carboxylic acid moiety to the overall activity of these compounds.

References

  • Brancale, A., & Lister, T. (2012). Piracetam-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis. Journal of Pharmaceutical and Biomedical Analysis, 66, 124-129. [Link]

  • Malik, S., & Taliyan, R. (2017). Influence of piracetam and oxiracetam on the content of high-energy phosphates and morphometry of astrocytes in vitro. Neuroscience Letters, 642, 149-155. [Link]

  • (2-OXOPYRROLIDIN-1-YL)ACETIC ACID. (n.d.). In ChemBK. Retrieved from [Link]

  • 2-(2-Oxopiperidin-1-yl)acetic acid. (n.d.). In PubChem. Retrieved from [Link]

  • What is the mechanism of Piracetam? (2024, July 17). In Patsnap Synapse. Retrieved from [Link]

  • Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination. (n.d.). In Semantic Scholar. Retrieved from [Link]

  • PIRACETAM ñ AN OLD DRUG WITH NOVEL PROPERTIES? (n.d.). Retrieved from [Link]

  • Pharmacokinetics of Piracetam: A Study on the Bioavailability With Special Regard to Renal and Non-Renal Elimination. (1995). International Journal of Clinical Pharmacology and Therapeutics, 33(5), 263-269. [Link]

  • Piracetam: A Review of Pharmacological Properties and Clinical Uses. (2005). CNS Drug Reviews, 11(2), 169-182. [Link]

  • Piracetam. (n.d.). In Wikipedia. Retrieved from [Link]

  • Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (2021). Pharmacia, 68(3), 643-651. [Link]

  • (2-OXOPYRROLIDIN-1-YL)ACETIC ACID(CAS# 53934-76-2 ). (n.d.). In angenechemical.com. Retrieved from [Link]

  • The ethanol metabolite acetic acid activates mouse nucleus accumbens shell medium spiny neurons. (2019). Journal of Neurophysiology, 122(5), 2056-2064. [Link]

  • Piracetam. (n.d.). In PubChem. Retrieved from [Link]

  • Physiological acetic acid concentrations from ethanol metabolism stimulate accumbens shell medium spiny neurons via NMDAR activation in a sex-dependent manner. (2022). Scientific Reports, 12, 1835. [Link]

  • Novel piracetam synthetic method. (2012).
  • Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats. (1995). Arzneimittelforschung, 45(11), 1163-1167. [Link]

  • CAS No : 53934-76-2 | Product Name : Piracetam - Impurity D | Chemical Name : (2-Oxopyrrolidin-1-yl)acetic Acid. (n.d.). In Pharmaffiliates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of Oxo(pyrrolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxo(pyrrolidin-1-yl)acetic acid, also known as 2-(2-oxopyrrolidin-1-yl)acetic acid, is a heterocyclic organic compound with significant relevance in pharmaceutical research and development.[1] Structurally, it features a five-membered lactam ring (pyrrolidinone) N-substituted with an acetic acid moiety. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is a known impurity in the production of Piracetam, a nootropic drug.[2] A thorough understanding of its spectroscopic and synthetic characteristics is therefore crucial for process optimization, quality control, and the development of novel chemical entities. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of oxo(pyrrolidin-1-yl)acetic acid, alongside a detailed synthetic protocol.

Molecular Structure and Properties

The fundamental properties of oxo(pyrrolidin-1-yl)acetic acid are summarized in the table below. These parameters are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 53934-76-2[1]
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1]
Melting Point 143°CChemicalBook
Appearance White to off-white solid[3]
IUPAC Name 2-(2-oxopyrrolidin-1-yl)acetic acid[1]

digraph "Oxo(pyrrolidin-1-yl)acetic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.8,-0.8!"]; C3 [label="C", pos="-0.8,-2.3!"]; C4 [label="C", pos="0.8,-2.3!"]; C5 [label="C", pos="0.8,-0.8!"]; O1 [label="O", pos="-1.6,-0.2!"]; C6 [label="C", pos="0,1.5!"]; O2 [label="O", pos="-0.8,2.3!"]; O3 [label="OH", pos="0.8,2.3!"]; H1[label="H", pos="-1.4,-2.8!"]; H2[label="H", pos="-0.2,-2.8!"]; H3[label="H", pos="1.4,-2.8!"]; H4[label="H", pos="1.4,-0.2!"]; H5[label="H", pos="-0.5,1.8!"]; H6[label="H", pos="0.5,1.8!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- O1 [style=double]; N1 -- C6; C6 -- O2 [style=double]; C6 -- O3; }

Caption: 2D structure of Oxo(pyrrolidin-1-yl)acetic acid.

Spectroscopic Characterization

The unique structural features of oxo(pyrrolidin-1-yl)acetic acid give rise to a distinct spectroscopic fingerprint. The following sections detail the expected and reported data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, experimentally verified spectrum for oxo(pyrrolidin-1-yl)acetic acid is not readily accessible, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the pyrrolidinone ring and the acetic acid moiety.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.9Singlet2HN-CH₂-COOH
~3.4Triplet2H-N-CH₂-CH₂-
~2.4Triplet2H-CH₂-C=O
~2.0Multiplet2H-CH₂-CH₂-CH₂-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a ¹³C NMR spectrum on SpectraBase.[1] The expected chemical shifts are as follows:

Chemical Shift (ppm)Assignment
~175-C =O (amide)
~170-C OOH (acid)
~48-N-C H₂-COOH
~45-N-C H₂-CH₂-
~30-C H₂-C=O
~18-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A study by M. Blanco et al. in the Journal of Pharmaceutical and Biomedical Analysis outlines a Fourier transform infrared (FTIR) spectrophotometric method for the determination of oxo(pyrrolidin-1-yl)acetic acid as an impurity in Piracetam. This indicates that the compound has characteristic absorption bands that allow for its identification and quantification.

The expected characteristic IR absorption bands are:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~1750C=O stretch (carboxylic acid)
~1680C=O stretch (amide, lactam)
~1200C-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. GC-MS data for oxo(pyrrolidin-1-yl)acetic acid is available on PubChem.[1]

GC-MS Data

  • Molecular Ion (M⁺): m/z = 143

  • Major Fragments:

    • m/z = 98

    • m/z = 70

    • m/z = 42

    • m/z = 41

Synthesis Protocol

A reliable method for the synthesis of oxo(pyrrolidin-1-yl)acetic acid involves the catalytic hydrogenation of benzyl (2-oxopyrrolidin-1-yl)acetate.[4] This procedure is advantageous due to its high yield and relatively clean reaction profile.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product Benzyl (2-oxopyrrolidin-1-yl)acetate Benzyl (2-oxopyrrolidin-1-yl)acetate Methanol (Solvent) Methanol (Solvent) Benzyl (2-oxopyrrolidin-1-yl)acetate->Methanol (Solvent) 10 wt% Pd/C (Catalyst) 10 wt% Pd/C (Catalyst) Methanol (Solvent)->10 wt% Pd/C (Catalyst) H₂ (balloon) H₂ (balloon) 10 wt% Pd/C (Catalyst)->H₂ (balloon) 23°C, 3h 23°C, 3h H₂ (balloon)->23°C, 3h Filter through diatomaceous earth Filter through diatomaceous earth 23°C, 3h->Filter through diatomaceous earth Wash with Methanol Wash with Methanol Filter through diatomaceous earth->Wash with Methanol Concentrate under reduced pressure Concentrate under reduced pressure Wash with Methanol->Concentrate under reduced pressure Oxo(pyrrolidin-1-yl)acetic acid Oxo(pyrrolidin-1-yl)acetic acid Concentrate under reduced pressure->Oxo(pyrrolidin-1-yl)acetic acid

Caption: Synthetic workflow for Oxo(pyrrolidin-1-yl)acetic acid.

Step-by-Step Methodology

  • Dissolution: Dissolve benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol, 233 mg) in methanol (5 mL) at room temperature (23°C).[4]

  • Catalyst Addition: Add 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) to the solution.[4]

  • Degassing: Deoxygenate the reaction mixture using a vacuum pump.[4]

  • Hydrogenation: Introduce a hydrogen atmosphere to the reaction vessel (e.g., using a hydrogen-filled balloon) and stir the mixture for 3 hours.[4]

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[4]

  • Washing: Wash the diatomaceous earth pad with additional methanol (100 mL) to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the final product, oxo(pyrrolidin-1-yl)acetic acid. The reported yield for this method is quantitative (100%, 143 mg).[4]

Conclusion

This technical guide has provided a detailed overview of the spectroscopic and synthetic aspects of oxo(pyrrolidin-1-yl)acetic acid. The compiled data on its NMR, IR, and MS characteristics serve as a valuable reference for its identification and quality assessment. Furthermore, the outlined synthetic protocol offers a high-yield and straightforward method for its preparation in a laboratory setting. For researchers and professionals in the field of drug development, a solid understanding of these fundamental properties is essential for advancing research and ensuring the quality of pharmaceutical products.

References

  • China factory supplly (2-oxopyrrolidin-1-yl)acetic acid CAS 53934-76-2 with high purity - Autech Industry Co., Limited. Available at: [Link]

  • 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem. Available at: [Link]

  • (2-OXOPYRROLIDIN-1-YL)ACETIC ACID(CAS# 53934-76-2 ) - Angene. Available at: [Link]

  • (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides - ResearchGate. Available at: [Link]

  • 2-(2-oxopyrrolidin-1-yl)acetic acid (C6H9NO3) - PubChemLite. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

  • Determination of possible impurities in piracetam using FTIR spectroscopy - PubMed. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Oxo-1-pyrrolidineacetic Acid

[1][2][3]

Executive Summary

2-Oxo-1-pyrrolidineacetic acid (CAS 53934-76-2), commonly identified as Piracetam Acid or Piracetam Impurity A (EP/USP), represents the primary hydrolysis product of the nootropic agent Piracetam.[1][2][3] In drug development, this compound serves two critical roles: as a reference standard for impurity profiling in Quality Control (QC) and as a structural scaffold for the design of novel racetam derivatives (e.g., prodrugs via esterification).[1][2][3]

This guide provides a comprehensive technical analysis of its physicochemical behavior.[2][3] Unlike its parent amide (Piracetam), the acid exhibits pH-dependent solubility and distinct stability challenges related to the carboxylic acid moiety.[1][2][3] This document details the causality behind its solubility profile, degradation pathways, and validated protocols for its characterization.[2][3]

Molecular Architecture & Physicochemical Baseline[2][3]

To predict solubility and stability, one must first understand the electronic environment of the molecule.[2][3] The structure consists of a γ-lactam (2-pyrrolidone) ring N-substituted with an acetic acid group.[1][2][3]

PropertyValue / DescriptionTechnical Insight
CAS Number 53934-76-2Unique identifier.[1][2][3][4]
Molecular Formula C₆H₉NO₃MW: 143.14 g/mol .[2][3]
pKa (Acidic) ~3.6 – 3.8 (Predicted)The electron-withdrawing lactam nitrogen increases acidity relative to acetic acid (pKa 4.76), making it similar to N-acetylglycine.[1][2][3]
LogP -0.6 (Experimental/Calc)Highly hydrophilic.[1][2][3] Partitioning favors the aqueous phase significantly.[2][3]
H-Bond Donors 1 (Carboxylic -OH)Capable of strong intermolecular H-bonding in solid state.[1][2][3]
H-Bond Acceptors 3 (Lactam C=O, Acid C=O, -O-)High water solubility potential via dipole interactions.[1][2][3]

Solubility Profile

The solubility of 2-oxo-1-pyrrolidineacetic acid is governed by the Henderson-Hasselbalch equation .[1][2][3] As a weak acid, its solubility is intrinsic (

123
Aqueous Solubility & pH Dependence[2][3]
  • Low pH (pH < 2): The molecule exists in its unionized form (

    
    ).[1][2][3] Solubility is driven by the polarity of the lactam ring and the carboxylic acid hydrogen bonding.[2][3] It is moderately soluble but can precipitate from concentrated solutions.[2][3]
    
  • High pH (pH > 5): The molecule exists as the carboxylate anion (

    
    ).[1][2][3] Solubility becomes effectively infinite (miscible) in water due to ion-dipole interactions.[1][2][3]
    
Organic Solvent Compatibility

The polarity of the lactam ring restricts solubility in non-polar solvents.[2][3]

  • High Solubility: Water, Methanol, Ethanol, DMSO.[2][3]

  • Moderate Solubility: Acetonitrile, Acetone (Hot).[1][2][3]

  • Insoluble: Hexane, Diethyl Ether, Toluene.[2][3]

Visualization: pH-Dependent Solubility Logic

SolubilityLogiccluster_0pH < pKa (Acidic)cluster_1pH = pKa (~3.7)cluster_2pH > pKa (Basic)Node1Unionized Form (HA)(Solid/Precipitate Potential)Node2Equilibrium[HA] = [A-]Node1->Node2+ Base (OH-)Node3Ionized Form (A-)(High Aqueous Solubility)Node2->Node3SolubilizationNode3->Node2+ Acid (H+)

Figure 1: The solubility switch.[1][2][3] At pH > 4, the compound exists as a highly soluble salt.[2][3] At pH < 3, it is a less soluble free acid, useful for isolation via crystallization.[1]

Stability & Degradation Pathways[2][3][5]

Understanding stability is crucial for handling Piracetam Acid as an impurity standard.[2][3] It is generally more stable than Piracetam regarding hydrolysis (since the amide is already hydrolyzed), but the lactam ring remains a point of vulnerability.[1][2][3]

Degradation Mechanisms[2][3]
  • Formation (Precursor Degradation): Piracetam hydrolyzes to 2-oxo-1-pyrrolidineacetic acid.[1][2][3] This is the primary pathway seen in Piracetam shelf-life studies.[1][2][3]

  • Lactam Ring Opening (Deep Degradation): Under strong basic conditions (pH > 12) or strong acidic conditions (6M HCl, Heat), the internal amide bond (lactam) hydrolyzes to form 4-amino-N-(carboxymethyl)butanoic acid (a GABA derivative).[1][2][3]

  • Decarboxylation: Unlikely under standard storage, but possible under extreme thermal stress (>200°C), potentially releasing CO₂ and 2-pyrrolidone.[2][3]

Stability Visualization[2][3]

DegradationPathPiracetamPiracetam(Parent Drug)ImpurityA2-Oxo-1-pyrrolidineacetic Acid(Impurity A / Target)Piracetam->ImpurityA Amide Hydrolysis(Acid/Base/Enzymatic)RingOpen4-(Carboxymethylamino)butanoic acid(Deep Hydrolysis Product)ImpurityA->RingOpen Lactam Ring Opening(Extreme pH + Heat)

Figure 2: The degradation cascade. 2-oxo-1-pyrrolidineacetic acid is the stable intermediate between the drug and total structural breakdown.[1][2][3]

Analytical Methodologies

To quantify this compound, Reverse Phase HPLC (RP-HPLC) is the gold standard.[1][2][3] However, due to its high polarity and lack of strong chromophores, specific conditions are required.[2][3]

HPLC Protocol (Self-Validating System)

Challenge: The acid is very polar and elutes near the void volume (dead time) in standard C18 methods, causing poor resolution from solvent fronts. Solution: Use "Ion Suppression" or "Ion Pairing."[2][3]

ParameterRecommended ConditionRationale
Column C18 (End-capped) or C8Standard stationary phase. Use "Aqua" or "Polar-embedded" columns for better retention of polar acids.[1][2][3]
Mobile Phase A 0.1% Phosphoric Acid or 10mM Phosphate Buffer (pH 2.[2][3]5)Critical: Low pH suppresses ionization (keeps it as HA), increasing retention on the hydrophobic column.[1][2][3]
Mobile Phase B AcetonitrileStandard organic modifier.[2][3]
Detection UV @ 205-210 nmThe molecule lacks conjugation; detection relies on the carbonyl absorption.[2][3] High purity solvents are required to minimize background noise.[2][3]
Flow Rate 1.0 mL/minStandard.[2][3]
Experimental Workflow: Determination of Impurity A in Piracetam
  • Sample Prep: Dissolve Piracetam sample in Mobile Phase A (Water/Acid).[2][3]

  • Standard Prep: Dissolve pure 2-oxo-1-pyrrolidineacetic acid reference standard in the same diluent.

  • Injection: Inject 10-20 µL.

  • Elution Order:

    • t0: Void Volume[2][3]

    • t1:2-oxo-1-pyrrolidineacetic acid (Elutes early due to polarity)[1][2][3]

    • t2: Piracetam (Elutes later; less polar than the acid form at pH 2.5)[1][2][3]

Experimental Protocols

Protocol A: Forced Degradation Study (Validation of Stability)

Objective: Confirm the retention time of the acid by generating it in situ from Piracetam.[2][3]

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of Piracetam in 0.1 M HCl.[2][3]

    • Reflux at 80°C for 4 hours.

    • Neutralize with 0.1 M NaOH.[2][3]

    • Analyze via HPLC.[2][3][5][6][7] Result: Decrease in Piracetam peak; appearance/growth of the 2-oxo-1-pyrrolidineacetic acid peak.[1][2][3]

  • Base Hydrolysis:

    • Prepare 1 mg/mL Piracetam in 0.1 M NaOH.

    • Stir at room temperature for 24 hours.

    • Note: Base hydrolysis is faster for amides.[2][3]

    • Analyze via HPLC.[2][3][5][6][7]

Protocol B: Solubility Limit Determination (Shake-Flask Method)
  • Add excess 2-oxo-1-pyrrolidineacetic acid solid to 10 mL of buffer (pH 1.2, 4.5, 6.8).

  • Shake at 25°C for 24 hours.

  • Filter supernatant through 0.45 µm PTFE filter.[2][3]

  • Dilute filtrate and quantify against a standard curve using the HPLC method above.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Piracetam Monograph: Impurity A. (Defines 2-oxo-1-pyrrolidineacetic acid as the primary impurity).[1][2][3]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107994, 2-(2-Oxopyrrolidin-1-yl)acetic acid.

  • Gouliaev, A. H., & Senning, A. (1994) . Piracetam and other structurally related nootropics.[2][3][7][8] Brain Research Reviews, 19(2), 180-222.[1][2][3] (Discusses the hydrolysis and structural activity relationships).

  • LGC Standards. Piracetam Impurity A Reference Material Data Sheet. (Provides physical data and handling for the specific impurity).

Exploring the reactivity of the pyrrolidone ring in "Oxo(pyrrolidin-1-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical reactivity of Oxo(pyrrolidin-1-yl)acetic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into the nuanced interplay of its constituent functional groups—the pyrrolidine ring, the α-keto acid moiety, and the connecting amide linkage—to provide a detailed understanding of its synthetic potential and applications.

Structural and Electronic Landscape

Oxo(pyrrolidin-1-yl)acetic acid, a derivative of the versatile pyrrolidine scaffold, presents a unique chemical architecture that dictates its reactivity. The molecule's reactivity is primarily governed by the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the pyrrolidine nitrogen, which is tempered by its amide character.

The α-ketoamide motif is a "privileged structure" in medicinal chemistry, offering a reactive yet stable scaffold.[1] This moiety contains two electrophilic centers and two potential nucleophilic sites, allowing for a diverse range of chemical transformations.[1] The pyrrolidine ring, a common feature in many biologically active compounds, introduces a specific conformational rigidity and can influence the molecule's pharmacokinetic properties.[2]

Caption: Key reactive sites of Oxo(pyrrolidin-1-yl)acetic acid.

Reactivity of the α-Keto Acid Moiety

The α-keto acid functionality is the primary locus of reactivity in Oxo(pyrrolidin-1-yl)acetic acid. This group can participate in a variety of transformations, making it a valuable synthetic handle.

Nucleophilic Addition to the α-Keto Carbonyl

The α-keto carbonyl group is susceptible to nucleophilic attack, a reaction that is fundamental to many synthetic and biological processes.[3] In the context of drug discovery, this reactivity is exploited in the design of covalent inhibitors, particularly for serine and cysteine proteases.[1][4] The nucleophilic residue in the enzyme's active site attacks the electrophilic keto-carbonyl, forming a stable hemiacetal or hemiketal adduct that mimics the tetrahedral transition state of peptide bond cleavage.[1][4]

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileProduct TypeSignificance
AlcoholsHemiketalCovalent enzyme inhibition[4]
Aminesα-Amino acid derivativeSynthesis of novel amino acids
Grignard ReagentsTertiary α-hydroxy acidCarbon-carbon bond formation
Hydride Reagentsα-Hydroxy acidReduction to a less reactive species
Decarboxylation

α-Keto acids can undergo decarboxylation under thermal or acidic conditions to yield an aldehyde. This reaction proceeds through a mechanism that is distinct from the facile decarboxylation of β-keto acids.[5] The presence of the adjacent carbonyl group stabilizes the transition state of CO2 elimination. This reaction can be a competing pathway under certain conditions and should be considered when designing synthetic routes.

Experimental Protocol: General Procedure for Acid-Catalyzed Decarboxylation

  • Dissolution: Dissolve Oxo(pyrrolidin-1-yl)acetic acid (1 equivalent) in a suitable solvent (e.g., toluene, dioxane).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Heating: Heat the reaction mixture to reflux and monitor the evolution of CO2.

  • Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

start Start: Oxo(pyrrolidin-1-yl)acetic acid dissolve Dissolve in organic solvent start->dissolve add_acid Add catalytic strong acid dissolve->add_acid reflux Heat to reflux add_acid->reflux monitor Monitor reaction (TLC, LC-MS) reflux->monitor monitor->reflux Incomplete workup Neutralize and extract product monitor->workup Reaction complete purify Purify by chromatography workup->purify end End: N-formylpyrrolidine purify->end

Caption: Workflow for the decarboxylation of Oxo(pyrrolidin-1-yl)acetic acid.

Reactivity of the Carboxylic Acid and Amide Groups

The carboxylic acid and amide functionalities, while generally less reactive than the α-keto group, offer additional avenues for chemical modification.

Carboxylic Acid Activation and Coupling

The carboxylic acid can be activated to form an ester, an acid chloride, or an activated ester for coupling with amines to form new amide bonds. This is a standard transformation in peptide synthesis and the synthesis of other complex molecules.[6][7]

Amide Bond Stability and Hydrolysis

The N-acyl bond in Oxo(pyrrolidin-1-yl)acetic acid is relatively stable to hydrolysis due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[8] Hydrolysis to pyrrolidine and oxalic acid typically requires harsh acidic or basic conditions. This stability is advantageous in many biological applications where premature degradation is undesirable.[8]

Reactivity of the Pyrrolidine Ring

The pyrrolidine ring itself can be a site of chemical modification, although the N-acyl group reduces the nucleophilicity of the ring nitrogen.

Ring Functionalization

While direct functionalization of the C-H bonds of the pyrrolidine ring can be challenging, various methods exist for the synthesis of substituted pyrrolidines that can then be used to prepare analogs of Oxo(pyrrolidin-1-yl)acetic acid.[9] These methods include intramolecular amination of unactivated C(sp³)-H bonds and stereoselective synthesis from precursors like proline.[9][10]

Electrophilic Cyclization of N-Acyl-pyrrolidinium Ions

Under strongly acidic conditions, N-acyl-pyrrolidinium ions can undergo electrophilic cyclization, providing a route to fused ring systems. This reaction is particularly effective when the N-acyl group contains an appropriately positioned aromatic ring.

Applications in Drug Development and Synthesis

The unique reactivity of Oxo(pyrrolidin-1-yl)acetic acid and related α-keto amides makes them valuable building blocks in medicinal chemistry and organic synthesis.

  • Enzyme Inhibition: As previously discussed, the α-ketoamide moiety is a potent warhead for the inhibition of serine and cysteine proteases, with applications in antiviral and anti-inflammatory drug discovery.[1][4]

  • Peptide Synthesis: α-Keto acids can be incorporated into peptides to create peptidomimetics with unique structural and biological properties.[11]

  • Building Block for Heterocycles: The diverse reactivity of the functional groups allows for the use of Oxo(pyrrolidin-1-yl)acetic acid as a starting material for the synthesis of more complex heterocyclic systems.

Conclusion

Oxo(pyrrolidin-1-yl)acetic acid is a molecule with a rich and varied chemical reactivity. A thorough understanding of the interplay between its pyrrolidine ring, α-keto acid moiety, and amide linkage is crucial for harnessing its full potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key reactions, mechanistic underpinnings, and practical applications, offering a solid foundation for researchers and drug development professionals working with this versatile compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Retrieved from [Link]

  • Costantino, G., & Barlocco, D. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 546–563. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wang, Z., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5789. Retrieved from [Link]

  • Smith, J. D., & Jones, A. B. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Retrieved from [Link]

  • Ghelardini, C., et al. (1996). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 51(11), 731-736. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of decarboxylation of alpha-keto carboxylic acid. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • Shvarts, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Keto Acids: Acylating Agents in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Costantino, G., & Barlocco, D. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 546–563. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. Retrieved from [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

  • de Figueiredo, R. M., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6314-6380. Retrieved from [Link]

  • Kaur, H., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(37), 25869-25902. Retrieved from [Link]

  • Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. Retrieved from [Link]

  • Sharma, A., et al. (2014). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Amino Acids, 46(10), 2357-2365. Retrieved from [Link]

  • Jana, A., & Guin, J. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 10246-10255. Retrieved from [Link]

  • Seebach, D., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18361-18372. Retrieved from [Link]

  • PubChem. (n.d.). Oxo(pyrrolidin-1-yl)acetic acid. Retrieved from [Link]

  • King, F. D., et al. (2009). An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. Organic & Biomolecular Chemistry, 7(17), 3561-3571. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Drăgan, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Retrieved from [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis, 6(7), 4475-4493. Retrieved from [Link]

  • ResearchGate. (n.d.). A Series of Dipeptide Derivatives Containing (S)‐5‐Oxo‐pyrrolidine‐2‐carboxylic acid Conjugates: Design, Solid‐Phase Peptide Synthesis, in vitro Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Blank, J. T., & Miller, S. J. (2014). Chemoselective reduction of α-keto amides using nickel catalysts. Chemical Communications, 50(56), 7557-7560. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Methodological & Application

1H and 13C NMR characterization of "Oxo(pyrrolidin-1-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of Oxo(pyrrolidin-1-yl)acetic acid

Part 1: Executive Summary & Structural Intelligence

Target Molecule: Oxo(pyrrolidin-1-yl)acetic acid CAS Registry Number: 49791-37-9 Molecular Formula:


Molecular Weight:  143.14  g/mol [1][2][3][4]
The "Isomer Trap": A Critical Distinction

Before commencing experimentation, researchers must navigate a common nomenclature pitfall. The target molecule is an


-keto amide  derivative.[2][3] It is a structural isomer of the common pharmaceutical impurity Piracetam Impurity D.[2][3]
  • Target (This Protocol): 2-oxo-2-(pyrrolidin-1-yl)acetic acid (CAS 49791-37-9).[2][3][4]

    • Structure: A pyrrolidine ring attached via nitrogen to a glyoxylic acid moiety (

      
      ).[2][3]
      
    • Key Feature: Restricted rotation around the exocyclic amide bond.[2][3]

  • Common Confusion: 2-(2-oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2).[1][2][3][5]

    • Structure: A

      
      -lactam (2-oxopyrrolidine) with an acetic acid side chain on the nitrogen (
      
      
      
      ).[2][3]
    • Differentiation: The target molecule has two carbonyls in the side chain/linker, whereas the impurity has one carbonyl in the ring and one in the acid tail.[2][3]

This guide focuses strictly on the characterization of the


-keto amide (CAS 49791-37-9) .[2][3]

Part 2: Experimental Protocol

Sample Preparation Strategy

To observe the exchangeable carboxylic acid proton and stabilize the amide rotamers, Dimethyl Sulfoxide-d6 (


)  is the solvent of choice.[2][3] 

is non-ideal due to poor solubility of the polar acid moiety and potential dimerization effects.[2][3]

Reagents Required:

  • Analyte: >10 mg Oxo(pyrrolidin-1-yl)acetic acid (purity >95%).[2][3][6]

  • Solvent:

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[2][3]
    
  • NMR Tubes: 5mm precision borosilicate tubes (Type 1, Class A).[2][3]

Workflow Diagram:

NMR_Workflow Sample Solid Analyte (10-15 mg) Solvation Solvation in DMSO-d6 (600 µL) Sample->Solvation Dissolve Acquisition Acquisition (1H: 16 scans, 13C: 1024 scans) Solvation->Acquisition Transfer to Tube Processing Processing (LB=0.3Hz, Baseline Corr) Acquisition->Processing FFT Analysis Data Analysis (Rotamer Identification) Processing->Analysis Integration

Figure 1: Standardized workflow for NMR characterization of polar organic acids.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[2][3] Note: Amide rotation is slow on the NMR timescale at this temperature.

  • 1H NMR:

    • Pulse Angle: 30°[2][3]

    • Relaxation Delay (D1): 5.0 s (Critical for accurate integration of the Acid H).

    • Spectral Width: -2 to 16 ppm.[2][3]

  • 13C NMR:

    • Decoupling: Inverse Gated (for quantitative) or WALTZ-16 (standard).[2][3]

    • Relaxation Delay: 2.0 s.[2][3][6]

Part 3: Spectral Analysis & Assignments

1H NMR Characterization

The spectrum is dominated by the amide rotational barrier .[2][3] The


 bond has partial double-bond character, preventing free rotation at room temperature.[2][3] This makes the pyrrolidine ring protons "see" different magnetic environments depending on whether they are syn or anti to the carbonyl oxygen.[2][3]

Predicted Chemical Shifts (DMSO-d6):

PositionTypeIntegrationShift (

ppm)
MultiplicityAssignment Logic
COOH Acid1H12.5 - 14.0Broad SingletExchangeable proton; highly deshielded.[2][3]

-CH2
Ring2H3.45 - 3.55Triplet/MultipletProtons on C2/C5 of pyrrolidine.[2][3] Syn to C=O.[2][3][4]

-CH2
Ring2H3.30 - 3.40Triplet/MultipletProtons on C2/C5 of pyrrolidine.[2][3] Anti to C=O.[2][3]

-CH2
Ring4H1.80 - 1.95MultipletProtons on C3/C4.[2][3] Often overlap as a broad band.[2][3]

Technical Insight: In many cases, the


-protons appear as two distinct multiplets separated by ~0.1-0.2 ppm due to the anisotropy of the adjacent carbonyl.[2][3] If the rotation is faster (intermediate exchange), these may broaden into a single shapeless hump.[2][3]
13C NMR Characterization

The carbon spectrum provides the definitive proof of the


-keto amide structure over the lactam isomer.[2][3]

Predicted Chemical Shifts (DMSO-d6):

Carbon TypeShift (

ppm)
Assignment Logic
Acid C=O 163.0 - 165.0Carboxylic acid carbonyl.[2][3]
Amide C=O 158.0 - 161.0

-Keto amide carbonyl.[2][3] Upfield relative to ketones due to N-donation.[2][3]

-CH2
46.0 - 48.0Pyrrolidine C2/C5.[2][3] May appear as two peaks (rotamers).[2][3]

-CH2
23.0 - 26.0Pyrrolidine C3/C4.[2][3] May appear as two peaks (rotamers).[2][3]

Self-Validation Check: If you observe a signal >170 ppm (typical ketone) or <40 ppm for a


 attached to a carbonyl (alpha-carbon), re-evaluate for the Piracetam Impurity D isomer.[2][3] The target molecule's carbonyls are both heteroatom-substituted, keeping them generally below 168 ppm.[2][3]

Part 4: Advanced Validation (Variable Temperature NMR)

To confirm the presence of rotamers and validate the assignment, a Variable Temperature (VT) experiment is the "Gold Standard" for amide characterization.[2][3]

Protocol:

  • Acquire 1H NMR at 25°C. Note the separation of

    
    -CH2 signals.[2][3]
    
  • Heat sample to 50°C, 75°C, and 100°C (in DMSO).

  • Observation: As thermal energy overcomes the rotational barrier (

    
     kcal/mol), the distinct 
    
    
    
    -CH2 multiplets will broaden, coalesce, and finally sharpen into a single average signal.[2][3]

Mechanism Diagram:

Rotamers RotamerA Rotamer A (Syn) Restricted Rotation TS Transition State (Planar/Twisted) RotamerA->TS Heat Input RotamerB Rotamer B (Anti) Restricted Rotation Coalescence High Temp (>80°C) Single Averaged Signal TS->Coalescence Fast Exchange RotamerB->TS Heat Input

Figure 2: Thermal coalescence of amide rotamers in NMR spectroscopy.

References

  • PubChem. (n.d.).[2][3][4] Compound Summary for CID 3150858: Oxo(pyrrolidin-1-yl)acetic acid.[2][3] National Library of Medicine.[2][3][4] Retrieved October 26, 2023, from [Link][2]

  • Bain, A. D. (2003).[2][3] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[2][3] (Context: Theoretical basis for amide bond rotational barriers and coalescence).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Context: General assignment rules for amides and carboxylic acids).

  • European Pharmacopoeia. (2020). Piracetam Monograph: Impurity Standards. (Context: Structural differentiation from 2-(2-oxopyrrolidin-1-yl)acetic acid).

Sources

Application Notes and Protocols for the Esterification of Oxo(pyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Keto Esters in Drug Discovery and Organic Synthesis

α-Keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and complex natural products. Their unique structural motif, characterized by two adjacent carbonyl groups, imparts a high degree of reactivity, making them valuable synthons for constructing carbon-carbon and carbon-heteroatom bonds. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in numerous pharmaceuticals and natural products, often conferring desirable pharmacokinetic properties. The combination of these two functionalities in "Oxo(pyrrolidin-1-yl)acetic acid" presents a valuable scaffold for the development of novel therapeutic agents. The esterification of this α-keto acid is a critical transformation, enabling further molecular elaboration and diversification, which is paramount in modern drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of "Oxo(pyrrolidin-1-yl)acetic acid." We will delve into two robust and widely applicable protocols: the classic Fischer-Speier Esterification and a method involving the activation of the carboxylic acid with thionyl chloride. The rationale behind the choice of reagents and reaction conditions will be thoroughly discussed to ensure both successful execution and a deep understanding of the underlying chemical principles.

Chemical Structures and Properties

A clear understanding of the starting material is fundamental to any synthetic endeavor.

CompoundStructureMolecular FormulaMolecular WeightKey Properties
Oxo(pyrrolidin-1-yl)acetic acidOxo(pyrrolidin-1-yl)acetic acidC₆H₉NO₃[1]143.14 g/mol [1]A white to off-white solid, soluble in polar organic solvents. The presence of both a carboxylic acid and an α-keto group dictates its reactivity.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and acid-catalyzed method for the conversion of carboxylic acids to esters.[2][3][4] This equilibrium-controlled process is typically driven to completion by employing a large excess of the alcohol and/or by the removal of water as it is formed.[4][5]

Causality Behind Experimental Choices
  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4]

  • Excess Alcohol: The reaction is reversible.[2][5] According to Le Châtelier's principle, using the alcohol as the solvent or in a large molar excess shifts the equilibrium towards the formation of the ester product.[2][5]

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate. The specific temperature will depend on the boiling point of the alcohol being used.

  • Removal of Water: While not always necessary when using a large excess of alcohol, the removal of water, for instance with a Dean-Stark apparatus, can further drive the equilibrium towards the product.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow Reagents Oxo(pyrrolidin-1-yl)acetic acid + Alcohol (excess) + Acid Catalyst Reaction Reflux (e.g., 65-117°C) Reagents->Reaction Heat Workup Neutralization (e.g., NaHCO₃ soln) Reaction->Workup Cool Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Drying (e.g., Na₂SO₄) Filtration Solvent Evaporation Chromatography (optional) Extraction->Purification Product Ester Product Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Oxo(pyrrolidin-1-yl)acetic acid (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol, propanol) in a significant excess (typically serving as the solvent, e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the alcohol used.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acid Chloride Formation

For substrates that may be sensitive to the strongly acidic and high-temperature conditions of Fischer esterification, or when using precious or sterically hindered alcohols, a two-step procedure involving the formation of a highly reactive acid chloride intermediate is a superior alternative.[6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7] The subsequent reaction of the acid chloride with the alcohol is rapid and generally irreversible.[6]

Causality Behind Experimental Choices
  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[6]

  • Anhydrous Conditions: Thionyl chloride reacts violently with water.[8] Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.

  • Base: In the second step, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine is often added to neutralize the HCl generated during the esterification of the acid chloride. This prevents potential acid-catalyzed side reactions.

  • Low Temperature: The reaction of the acid chloride with the alcohol is often performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and to minimize potential side reactions.

Experimental Workflow: Esterification via Acid Chloride

Acid_Chloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification Reagents1 Oxo(pyrrolidin-1-yl)acetic acid + Thionyl Chloride (SOCl₂) Reaction1 Reflux Reagents1->Reaction1 Heat Intermediate Acid Chloride Intermediate Reaction1->Intermediate Evaporate excess SOCl₂ Reagents2 Acid Chloride + Alcohol + Base (e.g., Et₃N) Intermediate->Reagents2 In situ or isolated Reaction2 0 °C to RT Reagents2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Extraction, Drying, Purification Workup2->Purification2 Product2 Ester Product Purification2->Product2

Caption: Workflow for Esterification via Acid Chloride.

Detailed Step-by-Step Protocol

Step 1: Formation of the Acid Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Reagent Addition: To the flask, add Oxo(pyrrolidin-1-yl)acetic acid (1.0 eq) and an excess of thionyl chloride (e.g., 2-5 eq). A co-solvent such as dichloromethane (DCM) or toluene can be used, but the reaction often proceeds neat. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9]

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Isolation of Acid Chloride: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step or purified by distillation under high vacuum if necessary.

Step 2: Esterification of the Acid Chloride

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acid Chloride: Cool the alcohol solution to 0 °C in an ice bath. Slowly add a solution of the crude acid chloride in the same anhydrous solvent to the stirring alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.[10]

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[8] All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[6]

  • Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[10] Handle with extreme care.

  • Solvents: Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The esterification of "Oxo(pyrrolidin-1-yl)acetic acid" is a key synthetic transformation that opens the door to a multitude of chemical derivatives with potential applications in drug discovery and development. The choice between the Fischer-Speier esterification and the acid chloride method will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. By carefully considering the principles outlined in these protocols, researchers can confidently and efficiently synthesize the desired α-keto esters, paving the way for further scientific exploration.

References

  • Camp, D., & Jenkins, I. D. (1986). The mechanism of the Mitsunobu esterification reaction. Part II. The involvement of (acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 51(26), 5030–5034. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 26, 2024, from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved January 26, 2024, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 26, 2024, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 26, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 26, 2024, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved January 26, 2024, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 26, 2024, from [Link]

  • PubChem. (n.d.). Oxo(pyrrolidin-1-yl)acetic acid. Retrieved January 26, 2024, from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved January 26, 2024, from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved January 26, 2024, from [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved January 26, 2024, from [Link]

Sources

In vitro bioassay protocols for testing "Oxo(pyrrolidin-1-yl)acetic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Bio-Characterization of Novel Oxo(pyrrolidin-1-yl)acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The oxo(pyrrolidin-1-yl)acetic acid core represents a "privileged scaffold" in medicinal chemistry. Its derivatives are structurally related to the racetam class of nootropics, compounds known for their potential as cognitive enhancers.[1] Racetams are believed to exert their effects primarily through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system.[1][2] Enhancing AMPA receptor function can lead to improved synaptic plasticity, a cellular mechanism fundamental to learning and memory.[3][4]

This guide provides a comprehensive, tiered strategy for the in vitro characterization of novel oxo(pyrrolidin-1-yl)acetic acid derivatives. The protocols are designed to first establish a safety profile through cytotoxicity screening, then to identify functional activity on neuronal targets, and finally to elucidate the specific mechanisms of action related to synaptic function. This structured approach ensures a logical, efficient, and scientifically rigorous evaluation of new chemical entities.

Tier 1: Foundational Analysis - Cytotoxicity and Viability Screening

Causality: Before assessing the therapeutic activity of a compound, it is imperative to determine the concentration range at which it is not toxic to cells. Cytotoxicity assays measure the degree to which an agent is toxic to cells, while viability assays measure the metabolic health of the cell population.[5][6] Performing these assays first prevents misinterpretation of data in subsequent functional screens; a compound that appears to inhibit a cellular process might simply be killing the cells. We will utilize two common tetrazolium salt-based assays, MTT and XTT, which are simple, reliable, and suitable for high-throughput screening.[7][8]

Experimental Workflow: A Tiered Approach

The overall strategy follows a logical progression from broad toxicity screening to highly specific mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Validation p1 Compound Synthesis & Solubilization p2 Tier 1: Cytotoxicity Assays (MTT/XTT on Neuronal & Non-Neuronal Cells) p1->p2 p3 Determine Max Non-Toxic Concentration (IC50) p2->p3 s1 Tier 2: AMPA Receptor Modulation (Calcium Influx Assay) p3->s1 Use concentrations below IC50 s2 Tier 2: Neurotransmitter Release (Glutamate Efflux Assay) p3->s2 Use concentrations below IC50 s3 Identify 'Hit' Compounds (EC50) s1->s3 s2->s3 m1 Tier 3: Synaptic Plasticity (Long-Term Potentiation Assay) s3->m1 Validate 'Hits' m2 Mechanism of Action Confirmed m1->m2 G cluster_0 Viable Cell cluster_1 Non-Viable Cell Mito Mitochondrial Dehydrogenase (Active) Formazan Formazan (Orange, Water-Soluble) Mito->Formazan DeadMito Mitochondrial Dehydrogenase (Inactive) NoReaction No Reaction DeadMito->NoReaction XTT XTT (Yellow, Water-Soluble) XTT->Mito Reduction XTT->DeadMito

Caption: Principle of the XTT cell viability assay.

Procedure: The procedure is similar to the MTT assay, with a key difference in the final steps.

  • Steps 1-3: Follow the same cell seeding, treatment, and incubation steps as the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific or Abcam).

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 450-500 nm.

  • Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

Data Interpretation
CompoundCell LineAssayIncubationIC₅₀ (µM)Interpretation
Derivative ASH-SY5YMTT48h> 100Low cytotoxicity in neuronal cells.
Derivative AHEK293XTT48h85.2Low cytotoxicity in non-neuronal cells.
Derivative BSH-SY5YMTT48h12.5Moderate cytotoxicity; proceed with caution.
DoxorubicinSH-SY5YMTT48h0.8High cytotoxicity (Positive Control).

Tier 2: Functional Screening - Assessing Neuronal Activity

Causality: Based on the structural similarity to racetams, the primary hypothesis is that these derivatives will modulate neuronal function, specifically by potentiating AMPA receptor activity. [9]We will test this directly using a calcium influx assay, as AMPA receptors are ion channels that permit calcium entry upon activation. [4]A secondary functional assay will measure glutamate release, a key presynaptic event in excitatory neurotransmission that could be indirectly affected by the compounds. [10][11]

Protocol 2.1: AMPA Receptor Potentiation via Calcium Influx Assay

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium ([Ca²⁺]i) in response to AMPA receptor activation. A positive allosteric modulator will enhance the calcium influx triggered by a sub-maximal dose of an AMPA receptor agonist (like glutamate or AMPA itself), resulting in a stronger fluorescent signal.

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • AMPA (agonist)

  • CNQX (AMPA receptor antagonist, for control)

  • Test compounds

  • Fluorescence plate reader with bottom-read capability (Ex/Em ~490/520 nm)

Procedure:

  • Cell Seeding: Seed cells in black-walled 96-well plates and allow them to differentiate or adhere for 24-48 hours.

  • Dye Loading: Prepare a loading buffer of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove culture medium, wash cells once with HBSS, and add 100 µL of loading buffer. Incubate for 45-60 minutes at 37°C.

  • Wash: Wash cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Pre-incubation: Add test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the reader. Establish a stable baseline fluorescence reading for ~30 seconds.

  • Agonist Injection: Using an automated injector, add a sub-maximal concentration of AMPA (e.g., EC₂₀, determined previously) to stimulate the cells.

  • Signal Recording: Continue to record the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: Calculate the peak fluorescence response (or area under the curve) for each well. Normalize the data to the vehicle control. Plot the normalized response against compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation effect).

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds (Agonist) Ca_ion Ca²⁺ AMPA_R->Ca_ion Channel Opens (Enhanced Influx) Na_ion Na⁺ AMPA_R->Na_ion Channel Opens (Enhanced Influx) Compound Oxo(pyrrolidin-1-yl) acetic acid Derivative (Positive Allosteric Modulator) Compound->AMPA_R Binds (Modulator)

Caption: Mechanism of AMPA receptor positive allosteric modulation.

Tier 3: Mechanistic Elucidation - Synaptic Plasticity

Causality: A key cellular correlate of learning and memory is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. [12][13][14]If the test compounds are true cognitive enhancers acting via AMPA receptors, they should facilitate the induction or expression of LTP in a physiologically relevant model, such as acute hippocampal slices. [15]

Protocol 3.1: Long-Term Potentiation (LTP) in Acute Hippocampal Slices

Principle: This electrophysiology technique measures synaptic strength in the hippocampus, a brain region critical for memory. Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region in response to stimulation of the Schaffer collateral pathway. A high-frequency stimulation (HFS) protocol is used to induce LTP. The effect of the test compound on the magnitude and stability of this potentiation is measured.

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome (vibratome)

  • Dissection microscope and tools

  • Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂/5% CO₂)

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system (e.g., Axon Instruments, HEKA)

  • Test compounds

Procedure:

  • Slice Preparation: Humanely euthanize a rodent according to approved protocols. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut 300-400 µm thick horizontal slices of the hippocampus using a vibratome.

  • Recovery: Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP recording for at least 20 minutes.

  • Compound Application: Perfuse the slice with aCSF containing the test compound (at a non-toxic concentration) for 20-30 minutes.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

  • Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the expression and maintenance of LTP.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation in the presence of the compound to a vehicle control. A significant increase in the magnitude of LTP suggests the compound has a positive effect on synaptic plasticity.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro.
  • InnoSer. In vitro neurology assays.
  • MDPI.
  • PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form.
  • FDA. (2022). FDA Permits Marketing for New Test to Improve Diagnosis of Alzheimer's Disease.
  • NCBI. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking.
  • PubMed. (2016).
  • PubMed Central. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • MDPI. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs.
  • Future Drug Discovery. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
  • PubMed Central. (2015).
  • PubChem. Oxo(pyrrolidin-1-yl)acetic acid.
  • PubMed Central. (2017). Dynamic imaging of AMPA receptor trafficking in vitro and in vivo.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). Frontiers in Systems Neuroscience.
  • PubMed Central. (n.d.).
  • PubMed. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing.
  • MDPI. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • ModelDB. Models that contain Long-term Synaptic Plasticity.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.).
  • PubMed Central. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT.
  • ResearchGate.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Royal Society Publishing. (2024). Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • R&D Systems. Cell Viability/Growth Assays and Reagents.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • Frontiers. The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity.
  • Scholarpedia. (2014). Models of synaptic plasticity.
  • ACS Omega. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative: Efficacy in the Management of Pain, Neuropathy, and Inflammation Using In Vivo and In Silico Approaches.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • SciSpace. Discovery of ((1,2,4-oxadiazol-5-yl) pyrrolidin-3-yl)
  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

Sources

Derivatization of "Oxo(pyrrolidin-1-yl)acetic acid" for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Derivatization of Oxo(pyrrolidin-1-yl)acetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge

Oxo(pyrrolidin-1-yl)acetic acid, also known as 2-oxo-1-pyrrolidineacetic acid, is a polar organic compound featuring a carboxylic acid functional group and a lactam (cyclic amide) structure.[1][2][3] Its inherent polarity, stemming from the ability to form strong intermolecular hydrogen bonds via the carboxylic acid group, results in low volatility. This characteristic makes its direct analysis by gas chromatography (GC), which requires analytes to be in a gaseous state, problematic.

To overcome this limitation, a chemical modification process known as derivatization is essential. Derivatization aims to increase the analyte's volatility and improve its chromatographic behavior by replacing the active, polar hydrogen of the carboxylic acid with a nonpolar chemical group.[4] This guide provides a detailed overview and validated protocols for two robust derivatization strategies: Silylation and Acylation/Esterification , enabling sensitive and reliable quantification of Oxo(pyrrolidin-1-yl)acetic acid by GC-MS.

Core Principles of Derivatization for GC-MS

The primary objective is the chemical conversion of the non-volatile Oxo(pyrrolidin-1-yl)acetic acid into a thermally stable and volatile derivative. This is achieved by targeting the acidic proton of the carboxylic acid group (-COOH).

  • Silylation: This process involves replacing the acidic proton with a silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group, forming a silyl ester.[5][6]

  • Acylation/Esterification: This method converts the carboxylic acid into an ester, often using a highly reactive acylating agent like an anhydride in the presence of an alcohol.[4][7]

A critical factor for the success of either method is the rigorous exclusion of moisture. Water can hydrolyze both the derivatization reagents and the resulting derivatives, leading to poor reaction yield and inaccurate quantification.[8] Therefore, all glassware must be thoroughly dried, and samples should be lyophilized or dried under an inert gas stream prior to the reaction.[8]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample containing Oxo(pyrrolidin-1-yl)acetic acid DriedSample Dried Analyte (Lyophilized or N2 Stream) Sample->DriedSample Remove H2O Reagent Add Solvent & Derivatization Reagent DriedSample->Reagent Reaction Sealed Vial Reaction (Heating) Reagent->Reaction Derivative Volatile Derivative in Solution Reaction->Derivative GCMS GC-MS Injection Derivative->GCMS Data Data Acquisition & Quantification GCMS->Data G Analyte Oxo(pyrrolidin-1-yl)acetic acid (R-COOH) Product TBDMS Derivative (R-COO-Si(CH3)2C(CH3)3) Analyte->Product Heat, Solvent Reagent MTBSTFA Reagent->Product Byproduct N-methyltrifluoroacetamide Product->Byproduct + G Analyte Oxo(pyrrolidin-1-yl)acetic acid (R-COOH) Product Trifluoroethyl Ester Derivative (R-COO-CH2CF3) Analyte->Product Heat, Solvent Reagents TFAA + TFEOH Reagents->Product Byproduct Trifluoroacetic Acid Product->Byproduct +

Sources

Troubleshooting & Optimization

Technical Support Center: Oxo(pyrrolidin-1-yl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profile of Oxo(pyrrolidin-1-yl)acetic acid (IUPAC: 2-oxo-2-(pyrrolidin-1-yl)acetic acid; CAS: 49791-37-9).

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Management & Troubleshooting[1]

Molecule Identification & Disambiguation

Before proceeding, confirm your target molecule.[2] There is a frequent nomenclature overlap in this chemical space:

  • Target Molecule (This Guide): Oxo(pyrrolidin-1-yl)acetic acid (an

    
    -keto acid).[1][2]
    
    • Structure: A pyrrolidine ring attached to a glyoxylic acid moiety.[2]

    • Key Synonyms: 2-Oxo-2-(1-pyrrolidinyl)acetic acid; Pyrrolidineglyoxylic acid.[1][2]

    • Synthesis Route: Acylation of pyrrolidine with oxalyl derivatives.[2]

  • NOT to be confused with: 2-(2-Oxopyrrolidin-1-yl)acetic acid (Piracetam Acid).[1][2][3]

    • Structure: A

      
      -lactam ring with an acetic acid side chain.[1][2][3]
      

Synthesis Pathway & Impurity Logic

The most robust synthesis involves the reaction of Pyrrolidine with Ethyl chlorooxoacetate (Ethyl oxalyl chloride) followed by controlled hydrolysis. Understanding the mechanism is the only way to predict and control side products.

The Reaction Network (Visualization)

The following diagram maps the primary synthesis pathway against the competitive side reactions that generate impurities.

SynthesisPathway Pyrrolidine Pyrrolidine (Starting Material) Intermediate Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate (Key Intermediate) Pyrrolidine->Intermediate Acylation (-HCl) EtOxCl Ethyl Chlorooxoacetate (Reagent) EtOxCl->Intermediate Target Oxo(pyrrolidin-1-yl)acetic acid (Target) Intermediate->Target Hydrolysis (LiOH/NaOH) BisAmide IMPURITY A: 1,1'-Oxalyldipyrrolidine (Bis-amide) Intermediate->BisAmide Excess Pyrrolidine (Over-acylation) Oxalic IMPURITY B: Oxalic Acid Intermediate->Oxalic Over-hydrolysis (Harsh pH/Temp) Formyl IMPURITY C: N-Formylpyrrolidine (Decarboxylation) Target->Formyl Thermal Degradation (-CO2)

Figure 1: Mechanistic pathway showing the genesis of critical impurities (Red/Yellow nodes) from the main synthetic route.[1]

Common Side Products: Diagnostics & Solutions

Impurity A: 1,1'-Oxalyldipyrrolidine (The Bis-Amide)[1]
  • Nature: Non-polar, crystalline solid.[2] High melting point.[2]

  • Origin: This forms when a second molecule of pyrrolidine attacks the ester group of the intermediate. This is common if the reaction temperature is too high or if pyrrolidine is added too quickly.[2]

  • Diagnostic:

    • TLC: Appears as a spot much higher (less polar) than the target acid or the mono-ester.[1][2]

    • NMR: Symmetric signals; loss of the ethyl group quartet/triplet.

Impurity B: Oxalic Acid[2][4]
  • Nature: Highly polar, water-soluble acid.[1][2]

  • Origin: Hydrolysis of the unreacted reagent (Ethyl chlorooxoacetate) or "over-hydrolysis" of the target

    
    -keto acid (cleavage of the amide bond).[1]
    
  • Diagnostic:

    • LC-MS: Peak at m/z 90 (negative mode).[1][2]

    • Solubility: The crude product is difficult to extract from water; yield drops significantly.[2]

Impurity C: N-Formylpyrrolidine[1][2]
  • Nature: Liquid or low-melting solid.[1][2]

  • Origin: Thermal decarboxylation of the target acid.[2]

    
    -Keto acids are thermally unstable and can lose CO
    
    
    
    upon heating, especially during vacuum drying or distillation.[2]
  • Diagnostic:

    • NMR: Distinct formyl proton singlet around 8.0–8.3 ppm.[2]

Troubleshooting Guide (FAQ)

Q1: My crude product is a sticky oil that won't crystallize. What happened?

  • Cause: Likely contamination with N-Formylpyrrolidine (Impurity C) or residual solvents (DMF/DMAc).[1][2]

  • Solution: Check the temperature history. Did you heat the free acid above 50°C during drying?

    • Fix: Dissolve in minimal saturated NaHCO

      
      , wash with DCM (removes non-acidic impurities like formylpyrrolidine), then re-acidify the aqueous layer to pH 2 at 0°C and extract immediately with EtOAc.
      

Q2: I see a large non-polar spot on TLC, and my yield is >100%.

  • Cause: Formation of Bis-amide (Impurity A) .[1][2]

  • Solution: You likely used excess pyrrolidine or added the reagent in the wrong order.[2]

    • Protocol Adjustment: Always add Pyrrolidine to the Ethyl chlorooxoacetate (inverse addition) at low temperature (-10°C to 0°C).[1][2] This ensures the acid chloride is always in excess relative to the amine locally, favoring mono-acylation.

Q3: The product disappears during the hydrolysis workup.

  • Cause: The target acid is highly water-soluble (logP ≈ -0.6).[1][2]

  • Solution: Standard extraction is insufficient.

    • Fix: Use continuous extraction with Ethyl Acetate or saturate the aqueous phase with NaCl (Salting out) before extraction.[1][2] Alternatively, use a resin-based purification (e.g., Dowex 50W) if the scale permits.[1]

Optimized Experimental Protocol

This protocol minimizes bis-amide formation and prevents thermal decarboxylation.[1][2]

Step 1: Synthesis of Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate
  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere, -10°C cooling bath.
    
  • Charge: Ethyl chlorooxoacetate (1.1 equiv) in anhydrous DCM (0.5 M concentration).

  • Addition: Mix Pyrrolidine (1.0 equiv) with Triethylamine (1.2 equiv) in DCM. Add this mixture dropwise to the flask over 60 minutes.

    • Crucial: Keep internal temp < 0°C.[2]

  • Workup: Wash with 1N HCl (removes unreacted amine), then NaHCO

    
    , then Brine. Dry over Na
    
    
    
    SO
    
    
    . Evaporate < 30°C.[2]
Step 2: Hydrolysis to Acid
  • Reaction: Dissolve intermediate in THF/Water (1:1). Add LiOH (1.2 equiv) at 0°C. Stir at room temp until TLC shows ester consumption (~1-2 h).

  • Workup (Critical):

    • Wash the alkaline solution with DCM (removes any formed Bis-amide).[1][2]

    • Acidify aqueous layer to pH 2 with 2N HCl at 0°C .[2]

    • Saturate with NaCl.[2]

    • Extract with EtOAc (x5).[1][2]

    • Dry over MgSO

      
       and concentrate at room temperature  (do not heat).
      
Impurity Profile Summary
Impurity NameStructure FragmentRelative Retention (TLC)Removal Strategy
Bis-amide Pyr-CO-CO-PyrHigh (Non-polar)Wash alkaline hydrolysate with DCM.[1][2]
Oxalic Acid HOOC-COOHBaseline (Polar)Remains in water during extraction if salting out is controlled.[1][2]
N-Formyl Pyr-CHOMediumWash alkaline hydrolysate with DCM; avoid heat.[1][2]

References

  • PubChem. Oxo(pyrrolidin-1-yl)acetic acid (Compound). National Library of Medicine.[2] CID 3150858.[2][4] Available at: [Link][1][2]

  • Organic Syntheses. N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester. (Standard protocol for reacting ethyl oxalyl chloride with amines). Coll. Vol. 10, p.456 (2004). Available at: [Link][1][2]

  • Sizov, V. V., et al. Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 2017. (Reference for distinguishing the lactam impurity class). Available at: [Link]

Sources

Technical Support Center: Purification of 2-Oxo-1-pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIRA-ACID-PUR-001
Status: Active / Troubleshooting
Subject: Alternative Purification Protocols for High-Polarity Intermediates

Executive Summary: The "Polarity Trap"

User Query: "Standard extraction with dichloromethane (DCM) or ethyl acetate yields poor recovery of 2-oxo-1-pyrrolidineacetic acid. The product remains in the aqueous phase or co-precipitates with inorganic salts. How do I isolate it?"

Root Cause Analysis: 2-oxo-1-pyrrolidineacetic acid (CAS: 53934-76-2) is a highly polar, hydrophilic carboxylic acid. Unlike its ester precursors (e.g., ethyl 2-oxo-1-pyrrolidineacetate), the free acid exhibits high water solubility and low lipophilicity.

  • Partition Coefficient (

    
    ):  ~ -0.6 to -0.9. It prefers water over non-polar solvents.
    
  • Salt Formation: Synthesis often involves basic hydrolysis (NaOH/KOH), generating the sodium/potassium salt. Acidification generates the free acid plus stoichiometric inorganic salts (NaCl/KCl), which are difficult to separate because both are water-soluble and insoluble in non-polar organics.

Scope of Guide: This guide details three alternative purification workflows designed to bypass the limitations of standard liquid-liquid extraction (LLE).

Module 1: Ion Exchange Chromatography (Desalting)

Best For: Removal of inorganic salts (NaCl, KCl) from aqueous reaction mixtures.

The Protocol

This method uses a Strong Acid Cation (SAC) resin to convert the salt form of the product directly into the free acid, leaving the sodium ions bound to the column.

Materials:

  • Resin: Amberlite™ IR120 (H+ form) or Dowex® 50WX8.

  • Eluent: Deionized Water.

Workflow:

  • Column Prep: Pack the column with SAC resin. Flush with 1M HCl to ensure full H+ generation, then rinse with water until effluent pH is neutral.

  • Loading: Dissolve your crude salt mixture (Product-Na + NaCl) in minimum water. Load onto the column.

  • Exchange Mechanism:

  • Elution: Elute with water. The free organic acid will elute early. Collect fractions.

  • Polishing: The eluate contains the Product Acid and potentially HCl. Evaporate water under vacuum. The HCl (volatile) is removed, leaving the solid organic acid.

Troubleshooting (Q&A)
  • Q: My product is stuck on the column.

    • A: You likely used an Anion Exchange resin or a Mixed Bed resin by mistake. Since the pyrrolidone nitrogen is non-basic (amide-like), the molecule does not bind to Cation exchange resins; it flows through while cations (Na+) are trapped.

  • Q: The yield is low after evaporation.

    • A: Ensure you did not use high heat (>60°C) during evaporation if residual mineral acid was present, as this can degrade the product. Use a rotary evaporator with a high vacuum at 40°C.

Module 2: Reactive Extraction (Complexation)

Best For: Large-scale isolation from dilute aqueous streams without boiling off massive amounts of water.

The Science

Standard solvents fail because they rely on physical solubility. Reactive Extraction uses a chemical extractant (long-chain amine) to form a reversible complex with the acid, pulling it into the organic phase.

System:

  • Extractant: Trioctylamine (TOA) or Alamine® 336 (20-30% v/v).

  • Diluent: 1-Octanol (Active diluent) or Kerosene (requires a modifier like TBP).

  • Mechanism:

    
    
    
Step-by-Step Protocol
  • Preparation: Mix 30% TOA in 1-Octanol.

  • Extraction: Contact the aqueous feed (pH < pKa, approx pH 2-3) with the organic phase (1:1 ratio). Shake vigorously for 10 mins.

  • Phase Separation: The complex

    
     moves to the organic layer. Salts remain in the water.
    
  • Back-Extraction (Stripping): Contact the loaded organic phase with a small volume of dilute NaOH or hot water (>60°C). The complex breaks, releasing the pure salt/acid back into a clean aqueous phase at high concentration.

Visualization: Reactive Extraction Equilibrium

ReactiveExtraction Feed Aqueous Feed (Acid + Salts) Mixer Mixer / Settler (Complexation) Feed->Mixer OrgPhase Organic Phase (TOA + Octanol) OrgPhase->Mixer LoadedOrg Loaded Solvent [TOA-Acid Complex] Mixer->LoadedOrg Extraction Raffinate Waste Water (Salts) Mixer->Raffinate Rejection Stripper Stripping Unit (NaOH or Hot Water) LoadedOrg->Stripper Product Purified Product (Concentrated) Stripper->Product Recovery Recycle Recycled Solvent Stripper->Recycle Regeneration Recycle->OrgPhase

Caption: Reactive extraction cycle utilizing amine-based complexation to selectively pull the acid from aqueous salt solutions.

Module 3: The "Ester Loop" (Chemical Purification)

Best For: Extremely dirty mixtures or when very high purity (>99.5%) is required for pharmaceutical standards.

The Logic

If physical separation fails, change the physics. Convert the difficult acid into its easy-to-handle ester, purify the ester, then revert.

Workflow:

  • Esterification: Reflux crude acid with Ethanol and catalytic

    
    .
    
    • Result: Ethyl 2-oxo-1-pyrrolidineacetate.[1][2][3][4]

    • Advantage:[1][3][5] The ester is an oil, soluble in DCM/Ethyl Acetate, and distillable.

  • Workup: Extract the ester into DCM. Wash with

    
     to remove unreacted acid. Dry and evaporate.[6]
    
  • Distillation: Distill the ester under high vacuum (bp ~195-200°C at 760mmHg, significantly lower at vacuum).

  • Hydrolysis: Stir the pure ester with 1 equivalent of NaOH in water, then acidify with exactly 1 equivalent of HCl (or use Ion Exchange from Module 1 to avoid adding salt back in).

  • Crystallization: Crystallize the final acid from Ethyl Acetate/Acetone.

Comparative Data Summary

FeatureSolvent Extraction (DCM)Ion Exchange (SAC)Reactive Extraction (TOA)Ester Loop
Recovery Yield < 20% (Poor)> 90%85-95%70-80%
Salt Removal IneffectiveExcellentExcellentExcellent
Scalability LowMediumHigh (Continuous)Medium
Cost LowMediumMediumHigh (Energy intensive)
Purity Potential LowHighMediumVery High

Troubleshooting FAQ

Q1: I am trying to crystallize the acid from water, but it won't precipitate.

  • Diagnosis: The compound is too soluble in water.

  • Fix: Do not crystallize from water. Evaporate the water to dryness (obtaining a solid or oil). Dissolve this residue in hot Ethyl Acetate or Acetone . Cool slowly to 0°C. If it doesn't precipitate, add a drop of seed crystal or scratch the glass.

Q2: My product is an oil, not a solid (Melting Point is supposed to be ~128°C).

  • Diagnosis: Impurities (likely water or pyrrolidinone) are depressing the melting point.

  • Fix: Azeotropic drying. Add Toluene to your oil and rotovap. Repeat 3x to pull out trace water. If it remains an oil, use the Ester Loop (Module 3) to purify.

Q3: Can I use Activated Carbon?

  • Diagnosis: Color impurities.

  • Fix: Yes. Activated carbon is effective for removing colored oligomers, but it will not remove inorganic salts. Use it after the Ion Exchange step for polishing.

References

  • Synthesis and Properties of Pyrrolidine Derivatives

    • PubChem.[2][7] (2025).[2][5][7][8][9] "Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3."[2][3] National Library of Medicine.

    • [Link]

  • Reactive Extraction Principles

    • International Journal of Chemical Engineering and Applications. (2025).[2][5][7][8][9] "Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation."[10]

    • [Link] (General reference for TOA/Carboxylic acid mechanism).

  • Patent Literature on Piracetam Intermediates

    • Google Patents. (1976).[6][11] "US Patent 3,991,072: Lower alkyl 2-oxo-4-phenyl-1-pyrrolidineacetic acid esters."

  • Ion Exchange for Organic Acids

    • Sigma-Aldrich. (2025).[2][5][7][8][9] "Amberlite® IR120 H Industrial Grade."

(Note: While specific "reactive extraction of 2-oxo-1-pyrrolidineacetic acid" papers are rare, the protocol provided is derived from standard chemical engineering principles for hydrophilic carboxylic acids as cited in Reference 2).

Sources

Resolving overlapping signals in the NMR spectrum of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine derivatives (including prolines and fused bicyclic systems) present a "perfect storm" of NMR challenges. The combination of restricted amide rotation (creating rotamers), ring puckering (conformational flexibility), and diastereotopic protons (creating complex second-order multiplets) often renders the 1.5–4.5 ppm region indecipherable.[1]

This guide provides a systematic troubleshooting framework to resolve these issues, moving from sample preparation to advanced acquisition techniques.

Diagnostic Workflow

The following decision tree outlines the logical progression for resolving spectral ambiguities.

NMR_Troubleshooting Start Start: Complex Pyrrolidine Spectrum Issue_ID Identify Primary Artifact Start->Issue_ID Split_Peaks Doubled Signals (e.g., 2 sets of peaks) Issue_ID->Split_Peaks Crowding Multiplet Overlap (1.5 - 2.5 ppm) Issue_ID->Crowding Stereo Stereochem Assignment (Relative Config) Issue_ID->Stereo VT_Check Run VT-NMR (Heat to 50-80°C) Split_Peaks->VT_Check Solvent_Swap Solvent Titration (CDCl3 → C6D6/Pyridine-d5) Crowding->Solvent_Swap Step 1 NOESY NOESY/ROESY (Through-Space Coupling) Stereo->NOESY Coalesce Signals Coalesce? VT_Check->Coalesce Rotamer_Confirm Confirmed: Rotamers (Restricted Amide Rotation) Coalesce->Rotamer_Confirm Yes Mixture Impurity or Diastereomers Coalesce->Mixture No HSQC 2D HSQC (Disperse by 13C) Solvent_Swap->HSQC Step 2 Pure_Shift Pure Shift NMR (PSYCHE/BIRD) HSQC->Pure_Shift Step 3

Figure 1: Decision matrix for troubleshooting pyrrolidine NMR anomalies. Blue indicates the starting state; Red, Yellow, and Green represent specific spectral challenges.

Troubleshooting Guide (Q&A)

Category 1: The "Split Peak" Phenomenon (Rotamers)[1]

Q: My pure N-Boc/N-Acyl pyrrolidine shows two sets of signals. Is my sample contaminated?

A: Likely not. This is a classic signature of rotamers . N-substituted pyrrolidines (carbamates, amides) exhibit restricted rotation around the N-C(O) bond.[1] This creates two distinct conformers (cis and trans) that exchange slowly on the NMR timescale at room temperature.[1]

  • Diagnostic: The two sets of peaks usually appear in unequal ratios (e.g., 3:1 or 4:1) and integrate perfectly to the same proton count when summed.[1]

  • Validation: Perform a Variable Temperature (VT) experiment.

Protocol: VT-NMR Coalescence

  • Solvent Selection: Switch to DMSO-d6 or Toluene-d8 (boiling points allow heating >80°C).[1] Avoid CDCl3 (volatile).[1]

  • Stepwise Heating: Acquire spectra at 25°C, 40°C, 60°C, and 80°C.

  • Observation: As temperature rises, the exchange rate increases.[1] The distinct peaks should broaden and eventually merge (coalesce) into a single, sharp set of signals.[1]

    • Note: If peaks remain distinct at 90°C, you likely have diastereomers (impurities), not rotamers.[1]

Category 2: The "Multiplet Forest" (Signal Overlap)[1]

Q: The 1.5–2.5 ppm region is a blob of overlapping multiplets.[1] How do I assign the ring protons?

A: This region contains the H3 and H4 protons.[1] In chiral pyrrolidines, the ring carbons are prochiral centers, making the attached protons diastereotopic .[1] Instead of simple triplets/quintets, you see complex AA'BB' or ABXY systems with severe roofing effects.[1]

Strategy A: Solvent Titration (The "ASIS" Effect) Aromatic solvents (Benzene-d6, Pyridine-d5) induce shifts via ring-current anisotropy (Aromatic Solvent-Induced Shift, ASIS).[1] This often separates overlaps that are coincident in CDCl3.[1]

SolventMechanismTypical Shift (Δδ)Application
CDCl3 StandardReferenceBaseline spectrum.[1]
Benzene-d6 ASIS (Shielding)-0.2 to -0.5 ppmResolves aliphatic overlaps; shifts methyls upfield.[1]
Pyridine-d5 ASIS + H-BondingVariableExcellent for resolving protons near H-bond donors (NH/OH).[1]

Strategy B: Pure Shift NMR (PSYCHE) If hardware permits, use "Pure Shift" techniques (e.g., PSYCHE or Zangger-Sterk).[1] These pulse sequences suppress homonuclear J-coupling (JHH), collapsing all multiplets into singlets.[1]

  • Result: The "blob" at 2.0 ppm resolves into four distinct singlets (H3a, H3b, H4a, H4b), allowing for accurate integration and chemical shift assignment.

Category 3: Stereochemical Assignment

Q: How do I determine the relative stereochemistry (cis vs. trans) of substituents on the ring?

A: J-coupling analysis (Karplus equation) is unreliable in pyrrolidines due to "ring puckering" (envelope conformations) which fluctuates rapidly.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]

Protocol: NOESY/ROESY Assignment

  • Preparation: Degas the sample (remove paramagnetic O2) to maximize relaxation times.

  • Mixing Time: Use 500–800 ms for small molecules.

  • Analysis:

    • Cis-Relationship: Strong cross-peaks between substituents on the same face (e.g., H2 and H3-cis).[1]

    • Trans-Relationship: Weak or no cross-peaks between substituents on opposite faces.[1]

    • Critical Check: Always look for the intra-facial reference NOE (e.g., between geminal protons) to ensure the experiment worked.[1]

Detailed Experimental Protocols

Experiment 1: Solvent Titration for Signal Resolution

Use this when multiplets overlap preventing integration.[1]

  • Prepare Sample A: Dissolve ~5 mg compound in 600 µL CDCl3 . Acquire 1H spectrum.[1][2][3][4][5][6][7]

  • Prepare Sample B: Dissolve ~5 mg compound in 600 µL Benzene-d6 (C6D6) . Acquire 1H spectrum.[1][2][3][4][5][6][7]

  • Overlay: Process both spectra. Identify the multiplets that have shifted significantly.

  • Titration (Optional): If neither is perfect, mix them. Add C6D6 in 50 µL increments to the CDCl3 sample, monitoring the shift until the peak of interest moves into a clear window.[1]

Experiment 2: Selective 1D TOCSY

Use this to trace a specific spin system (e.g., isolating the proline ring from a peptide chain).[1]

  • Identify Anchor: Find a resolved signal (usually the H2 proton (α-proton) near 4.0–4.5 ppm or the NH).[1]

  • Setup: Select the seltocsy (Bruker) or equivalent pulse sequence.[1]

  • Excitation: Set the selective pulse on the "Anchor" resonance.[1]

  • Mixing Time:

    • 20–40 ms: Shows direct neighbors (H2 → H3).[1]

    • 80–120 ms: Propagates magnetization around the whole ring (H2 → H3 → H4 → H5).[1]

  • Result: The spectrum will show only the protons coupled to the anchor, eliminating all other overlapping signals from the background.[1]

References

  • Bushweller, C. H., et al. "Activation parameters for conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis."[1] Journal of the Chemical Society D: Chemical Communications, 1970, 1251-1252.[1] Link

  • Foroozandeh, M., et al. "Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis."[1][5][8] Chemical Communications, 2015, 51, 15410-15413.[1] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016.[1] (Standard text for ASIS and NOESY protocols).

  • MacMillan Group (Princeton). "Supplementary Information: Rotameric mixtures in N-Boc pyrrolidines."[1] Journal of the American Chemical Society, 2013.[1] Link (Referenced via general grounding on N-Boc rotamer analysis).[1]

Sources

Managing the hygroscopic nature of 2-oxo-1-pyrrolidineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide Ticket ID: #TS-53934-HYG Topic: Managing the Hygroscopic Nature of 2-Oxo-1-pyrrolidineacetic Acid Status: Resolved / Public Knowledge Base[1]

Executive Summary: Immediate Action Plan

Compound: 2-Oxo-1-pyrrolidineacetic acid (Piracetam Acid) CAS: 53934-76-2 Physical State: White to off-white crystalline solid Critical Property: Significantly Hygroscopic [1]

If you are currently holding a container of this reagent and it appears clumped, sticky, or deliquescent (turning into liquid), do not use it immediately for stoichiometric reactions. Follow the triage steps below.

ParameterStandard Recommendation
Storage Temp 2–8°C (Refrigerated)
Atmosphere Inert gas (Argon/Nitrogen) backfill required
Desiccant Silica gel or P₂O₅ in secondary containment
Handling Glovebox preferred; Rapid weighing in low humidity (<40% RH)

Troubleshooting Guide (Q&A Format)

Q1: "My reagent has formed hard clumps. Is it chemically degraded?"

Diagnosis: Likely No . Explanation: 2-Oxo-1-pyrrolidineacetic acid contains both a lactam (amide) and a carboxylic acid group.[1] These moieties are aggressive hydrogen bond donors/acceptors. Upon exposure to ambient moisture, water molecules bridge the crystal lattice, causing particle bridging (clumping).[1] Action:

  • Verify: Run a quick HPLC or NMR. If the peak integrity is maintained (no ring opening to 4-aminobutyric acid derivatives), the compound is chemically intact.[1]

  • Remedy: The material must be dried before use to restore accurate stoichiometry (see Protocol A below).

Q2: "Can I proceed with an amidation reaction (e.g., making Piracetam) if the starting material is 'slightly' wet?"

Diagnosis: Absolutely Not. Risk Factor: High.[1] Explanation:

  • Stoichiometric Error: Absorbed water increases the apparent mass. If you weigh 1.00 g of wet material (assuming it's pure), you are actually adding less molar equivalent of the reactant.[1]

  • Competitive Nucleophile: In coupling reactions (e.g., using EDC/NHS or DCC), water acts as a competing nucleophile.[1] It will hydrolyze your activated ester intermediate, regenerating the starting acid and consuming the coupling agent.[1]

  • Yield Loss: You will experience low yields and difficult purification due to urea byproducts.

Q3: "I need to weigh 50 mg for an analytical standard. The balance drift is crazy. What do I do?"

Diagnosis: Static charge + rapid moisture uptake.[1] Action: Use the Difference Weighing Technique .

  • Dry the material first.

  • Tare a capped vial containing the bulk solid.

  • Remove the approximate amount outside the balance.

  • Return the capped vial to the balance.

  • Record the loss in weight. Why? This prevents the hygroscopic solid from absorbing moisture while sitting on the open balance pan, which causes the readout to drift upwards continuously.[1]

Standard Operating Procedures (SOPs)

Protocol A: Drying the Reagent

Use this protocol if LOD (Loss on Drying) > 0.5% or if clumping is observed.[1]

  • Equipment: Vacuum oven, Desiccator with P₂O₅ (Phosphorus Pentoxide) or Activated Silica.[1]

  • Setup: Place the solid in a wide-mouth weighing boat or crystallization dish. Spread it thin to maximize surface area.

  • Conditions:

    • Temperature: 45°C – 50°C (Melting point is ~143°C; do not exceed 60°C to avoid thermal stress).

    • Vacuum: < 10 mbar.

    • Duration: 4–6 hours.

  • Validation (The "Self-Validating" Step):

    • Perform a Karl Fischer (KF) titration.[1] Target: < 0.2% water content .

    • Alternative: Weigh the sample, dry for 1 more hour, and weigh again. If mass change is < 0.1%, drying is complete.[1]

Protocol B: Long-Term Storage
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage of hygroscopic acids.[1]

  • Secondary Container: Place the vial inside a vacuum desiccator or a sealed Mylar bag with a desiccant pack.

  • Environment: Store at 2–8°C.

    • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Scientific Deep Dive: The "Why"

The hygroscopicity of CAS 53934-76-2 is driven by its molecular structure:

  • The Lactam Ring: The 2-pyrrolidone ring possesses a polar amide bond.[1] The oxygen is a strong H-bond acceptor.[1]

  • The Carboxylic Acid: The pendant acetic acid group is a donor/acceptor powerhouse.[1]

  • Lattice Energy: The crystal lattice energy is easily overcome by the hydration energy provided by atmospheric water. When water inserts itself, it forms a "hydrate bridge," which manifests macroscopically as sticky clumps.[1]

Impact on Synthesis Workflow: The following diagram illustrates the decision matrix for handling this compound to ensure experimental integrity.

HandlingProtocol Start Start: Receive/Open 2-Oxo-1-pyrrolidineacetic acid Inspect Visual Inspection Start->Inspect IsClumped Is it Clumped or Sticky? Inspect->IsClumped Dry Protocol A: Vacuum Dry (45°C, <10 mbar, 4h) IsClumped->Dry Yes KFTest Validation: Karl Fischer Test IsClumped->KFTest No (Looks fine) Dry->KFTest IsDry Water Content < 0.2%? KFTest->IsDry IsDry->Dry No (Repeat) Weigh Weighing Step (Use Difference Weighing) IsDry->Weigh Yes Synthesis Proceed to Synthesis/Analysis Weigh->Synthesis Storage Reseal & Store (Desiccator, 2-8°C) Weigh->Storage Excess Material

Figure 1: Decision matrix for handling hygroscopic 2-oxo-1-pyrrolidineacetic acid to prevent downstream experimental failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid. Retrieved from [Link][1]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials.[1] Crystal Growth & Design. (General principles of hygroscopicity management).

  • European Pharmacopoeia (Ph. Eur.).Piracetam Monograph (Impurities Section). (Defines 2-oxo-1-pyrrolidineacetic acid as Impurity A/D depending on revision).

Sources

Impact of reaction temperature on "Oxo(pyrrolidin-1-yl)acetic acid" synthesis

[1][2][3]

Topic: Impact of Reaction Temperature on Synthesis & Product Stability Document ID: TS-ORG-PYR-004 Last Updated: 2025-05-18 Audience: Medicinal Chemists, Process Development Scientists[1][2][3][4]

Critical Disambiguation Notice

Before proceeding, verify your target molecule. Nomenclature for pyrrolidine derivatives is frequently confused. This guide covers Target A (an

13
FeatureTarget A (This Guide) Target B (Common Confusion)
IUPAC Name 2-oxo-2-(pyrrolidin-1-yl)acetic acid 2-(2-oxopyrrolidin-1-yl)acetic acid
Structure Pyrrolidine ring attached to an

-keto acid
moiety.[1][2][3]
Pyrrolidone (lactam) ring with an acetic acid side chain.[3]
Key Moiety

external to ring.[1][2][3]

attached to ring N.
Common Use Glycopyrrolate intermediates, Piracetam analogs.[1][2][3]Piracetam precursor (Nootropic).[3]

Note: If you are synthesizing the Piracetam precursor (Target B), this temperature profile is incorrect for your process.

Executive Summary: The Temperature-Selectivity Nexus

The synthesis of 2-oxo-2-(pyrrolidin-1-yl)acetic acid typically proceeds via the acylation of pyrrolidine with ethyl chlorooxoacetate (ethyl oxalyl chloride), followed by ester hydrolysis.[1][2][3]

Temperature control is the single most critical variable in this workflow.

  • Step 1 (Acylation): Strictly Exothermic .[3] Requires Cryogenic/Low Temp (-10°C to 0°C) to prevent bis-acylation (impurity formation).[1][2][3]

  • Step 2 (Hydrolysis): Thermally Sensitive .[3] Requires Mild Temp (<40°C) . The product is an

    
    -keto acid, which is prone to decarboxylation  at elevated temperatures, leading to the formation of 
    
    
    -formylpyrrolidine and CO
    
    
    .

Technical Troubleshooting Guide (Q&A)

Phase 1: Acylation (Amide Bond Formation)[2][3]

Q: I am observing a large amount of solid precipitate forming immediately upon addition of the acid chloride. Is this normal? A: Yes, but the type of solid matters.

  • Scenario A (Normal): The solid is Pyrrolidine

    
    HCl salt.[3] This is expected if you are using excess pyrrolidine as a base.[1]
    
  • Scenario B (Issue): If you are using Oxalyl Chloride (instead of the ethyl ester chloride), the solid might be 1,1'-Oxalyldipyrrolidine (Bis-amide).[3]

    • Root Cause: Temperature > 0°C or incorrect reagent addition order.[1]

    • Fix: Ensure the reactor is at -10°C . Add the acid chloride slowly to the amine (or vice versa, depending on the specific method, but usually electrophile into nucleophile controls the exotherm better in this specific case).

Q: My LC-MS shows a mass peak corresponding to the dimer (Bis-amide) even though I used Ethyl Chlorooxoacetate. Why? A: This indicates transamidation driven by excess heat.[1]

  • Mechanism: The mono-ester amide product reacts with a second equivalent of pyrrolidine if the reaction warms up before the quench.

  • Temperature Limit: Never exceed 20°C before quenching the acylation reaction.

  • Protocol Adjustment: Maintain 0°C for the addition and allow warming only to 10-15°C for completion.

Phase 2: Hydrolysis & Isolation[1][2]

Q: During the hydrolysis step (NaOH/EtOH), the solution turned dark brown and yield was low. What happened? A: You likely triggered thermal degradation/polymerization .[1]

  • The Chemistry:

    
    -Keto acids and their esters are electrophilic and prone to aldol-like condensations or polymerization under strong basic conditions at high temperatures.[1][2]
    
  • The Fix: Perform hydrolysis at Room Temperature (20-25°C) . Do not reflux.[1] Monitor consumption of starting material by TLC/HPLC; it is usually fast enough without heat.

Q: I see gas evolution during the acidification/workup of the final acid. Is this residual carbonate? A: It could be, but it is also a red flag for Decarboxylation .

  • Danger Zone:

    
    -Keto acids can lose CO
    
    
    spontaneously if heated in acidic media.[1][2]
    • Reaction:

      
       (In this case, forming 
      
      
      -formylpyrrolidine).[1][2][3]
  • Correction: Acidify with cold dilute HCl at 0°C . Do not heat the acidic aqueous layer during extraction. Rotovap the solvent at a bath temperature < 35°C .

Optimized Experimental Workflow

Standardized for 100 mmol scale.

Step 1: Synthesis of Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate[1][2][3]
  • Setup: 3-neck flask, N

    
     atmosphere, overhead stirrer, dropping funnel.
    
  • Charge: Pyrrolidine (1.0 equiv) + Triethylamine (1.1 equiv) in DCM (anhydrous).

  • Cooling: Cool mixture to -10°C (Ice/Salt bath).

  • Addition: Dropwise addition of Ethyl chlorooxoacetate (1.05 equiv) over 45 mins.

    • Critical Control Point: Internal temp must not exceed +5°C .[1]

  • Workup: Wash with cold 1N HCl, then saturated NaHCO

    
    . Dry organic layer (MgSO
    
    
    ).[3]
Step 2: Hydrolysis to Acid[2]
  • Solvent: Dissolve ester in Ethanol (5 vol).

  • Reagent: Add 1M NaOH (1.2 equiv) dropwise at Room Temperature (20°C) .

  • Monitor: Stir 2-4 hours. Do NOT heat.

  • Isolation:

    • Concentrate EtOH under reduced pressure (Bath < 30°C).[3]

    • Redissolve residue in water.[1] Wash with EtOAc (removes unreacted ester/dimer).[3]

    • Acidify aqueous layer to pH 2 with 1N HCl at 0°C .[1]

    • Extract with EtOAc, dry, and concentrate (Bath < 35°C).[3]

Data & Visualization

Temperature Impact Matrix[2]
Reaction StageTemperature RangeOutcomeMechanism / Risk
Acylation <-10°COptimal Kinetic control favors mono-acylation.[1][2][3]
Acylation > 25°CFailure Formation of Bis-amide (Oxalyldipyrrolidine).[1][2][3]
Hydrolysis 20°C - 25°COptimal Clean conversion to acid.[1][2][3]
Hydrolysis > 60°C (Reflux)Degradation Oxidative decarboxylation; dark impurities.[2][3]
Isolation > 40°C (Acidic)Loss Thermal decarboxylation to

-formylpyrrolidine.[1][2][3]
Reaction Pathway & Troubleshooting Logic

SynthesisPathStartStart: Pyrrolidine + Ethyl ChlorooxoacetateTempCheck1Check Temp During AdditionStart->TempCheck1HighTemp1Temp > 10°CTempCheck1->HighTemp1Exotherm UncontrolledLowTemp1Temp < 0°CTempCheck1->LowTemp1Cooling ActiveBisAmideImpurity: Bis-amide(Oxalyldipyrrolidine)HighTemp1->BisAmideIntermediateIntermediate:Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetateLowTemp1->IntermediateHydrolysisHydrolysis (NaOH/EtOH)Intermediate->HydrolysisTempCheck2Check Hydrolysis TempHydrolysis->TempCheck2HighTemp2Temp > 50°CTempCheck2->HighTemp2Heating/RefluxLowTemp2Temp 20-25°CTempCheck2->LowTemp2Room TempDecarboxDegradation:N-Formylpyrrolidine + CO2HighTemp2->DecarboxFinalProductTarget:2-Oxo-2-(pyrrolidin-1-yl)acetic AcidLowTemp2->FinalProduct

Figure 1: Critical temperature control points in the synthesis pathway.[1][2][3] Deviation from the "Green" path results in specific, identifiable impurities.

References

  • PubChem. (n.d.).[3] Oxo(pyrrolidin-1-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved May 18, 2025, from [Link]

  • Martirosyan, A. O., et al. (2004).[5] Synthesis of ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Chemistry of Heterocyclic Compounds. (Demonstrates sensitivity of oxalyl chloride derivatives in pyrrolidine cyclizations). [Link]1][2]

  • Hu, C.-H., & Li, Y. (2023).[6][7] Visible-Light Photoredox-Catalyzed Decarboxylation of

    
    -Oxo Carboxylic Acids. The Journal of Organic Chemistry. (Mechanistic evidence for decarboxylation risks of 
    
    
    -keto acids). [Link]1][2]
  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (General principles of thermal instability in keto-acids). [Link]

Validation & Comparative

A Tale of Two Pyrrolidines: A Guide to Precursor Selection in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Stereochemistry with (S)-Pyroglutamic Acid versus its Achiral Analogue, Oxo(pyrrolidin-1-yl)acetic Acid.

In the intricate world of pharmaceutical development and complex molecule synthesis, the choice of starting materials is a critical decision that dictates the efficiency, stereochemical outcome, and ultimately, the success of a synthetic campaign. The pyrrolidine scaffold is a privileged structure, frequently found at the core of numerous blockbuster drugs and biologically active natural products.[1] Consequently, the selection of a suitable precursor to construct this vital heterocyclic motif is of paramount importance.

This guide provides an in-depth comparison of two structurally related yet fundamentally different precursors: the chiral and widely utilized (S)-pyroglutamic acid, and the achiral oxo(pyrrolidin-1-yl)acetic acid. Through a detailed analysis of their intrinsic properties, synthetic accessibility, and strategic applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors. We will explore why one is a workhorse of asymmetric synthesis, while the other serves a different, yet still valuable, purpose.

The Fundamental Distinction: Chirality

The crux of this comparison lies in the presence or absence of a stereocenter. (S)-Pyroglutamic acid, derived from the naturally occurring amino acid L-glutamic acid, possesses a defined stereocenter at the C5 position of the pyrrolidinone ring.[2] This inherent chirality makes it an invaluable "chiral pool" starting material, allowing for the transfer of its stereochemical information to the target molecule, thereby obviating the need for often complex and costly asymmetric induction steps.

In stark contrast, oxo(pyrrolidin-1-yl)acetic acid is an achiral molecule. It lacks a stereocenter and therefore cannot, on its own, impart any stereochemical bias in a reaction. This seemingly simple difference has profound implications for its utility in the synthesis of enantiomerically pure compounds.

G cluster_0 (S)-Pyroglutamic Acid cluster_1 Oxo(pyrrolidin-1-yl)acetic Acid a Chiral Center (S) b C5 Stereocenter a->b Introduces Chirality c No Chiral Center d Achiral Scaffold c->d Requires External Chiral Source

Caption: Fundamental difference in chirality between the two precursors.

Physicochemical and Synthetic Accessibility: A Head-to-Head Comparison

Property(S)-Pyroglutamic AcidOxo(pyrrolidin-1-yl)acetic Acid
IUPAC Name (5S)-5-Oxopyrrolidine-2-carboxylic acid2-(2-Oxopyrrolidin-1-yl)acetic acid
Molecular Formula C₅H₇NO₃C₆H₉NO₃
Molecular Weight 129.11 g/mol 143.14 g/mol
Chirality Chiral (S-enantiomer readily available)Achiral
Typical Synthesis Cyclization of L-glutamic acid[3]Alkylation of 2-pyrrolidinone
Relative Cost Inexpensive[2]Varies by supplier
Key Functional Groups Carboxylic acid, Lactam (amide), NHCarboxylic acid, Lactam (amide)
Primary Use in Synthesis Chiral precursor for asymmetric synthesis[2]Achiral building block

The Strategic Advantage of a Chiral Precursor: (S)-Pyroglutamic Acid

The utility of (S)-pyroglutamic acid as a chiral precursor stems from its rigid bicyclic-like structure and the presence of three distinct functional groups—the carboxylic acid, the lactam carbonyl, and the lactam nitrogen—that can be chemoselectively manipulated.[2] This allows for a wide array of stereocontrolled transformations to generate highly functionalized and enantiomerically pure pyrrolidine derivatives.

Key Synthetic Strategies Employing (S)-Pyroglutamic Acid:
  • Reduction: Selective reduction of either the carboxylic acid or the lactam carbonyl provides access to chiral prolinols and prolines, respectively.[2]

  • Ring-Opening: The lactam can be opened under various conditions to yield functionalized glutamic acid derivatives.

  • Alkylation/Acylation: The lactam nitrogen can be functionalized after appropriate protection-deprotection sequences.

  • Decarboxylation: The carboxylic acid can be removed to introduce substituents at the C2 position.

G cluster_0 Selective Reductions cluster_1 Functionalization cluster_2 Ring Manipulation start (S)-Pyroglutamic Acid a Chiral Prolinols start->a Reduce Carboxylic Acid b Chiral Prolines start->b Reduce Lactam c N-Alkylated/Acylated Pyrrolidines start->c N-Deprotection/ Alkylation d C4-Substituted Derivatives start->d α-Functionalization e Functionalized Glutamic Acid Derivatives start->e Lactam Ring Opening

Caption: Synthetic pathways from (S)-pyroglutamic acid.

Experimental Protocol: Selective Reduction of (S)-Pyroglutamic Acid to (S)-Pyroglutaminol

This protocol demonstrates the chemoselective reduction of the carboxylic acid moiety of (S)-pyroglutamic acid, a key transformation to access valuable chiral building blocks.

Materials:

  • (S)-Pyroglutamic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • A solution of (S)-pyroglutamic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) is added dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-pyroglutaminol.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Expected Outcome:

This procedure typically affords (S)-pyroglutaminol in good to excellent yields (80-95%) with high enantiopurity, as the stereocenter is not affected during the transformation.

The Role of an Achiral Scaffold: Oxo(pyrrolidin-1-yl)acetic Acid

While oxo(pyrrolidin-1-yl)acetic acid lacks the inherent chirality of pyroglutamic acid, it serves as a valuable achiral building block for the synthesis of various compounds, particularly in medicinal chemistry for the generation of compound libraries for screening purposes. Its synthesis is straightforward, typically involving the alkylation of 2-pyrrolidinone with a haloacetic acid derivative.

The primary utility of this precursor lies in its ability to introduce the 2-oxopyrrolidin-1-yl)acetyl moiety. This structural motif is found in various pharmacologically active compounds. For instance, it is a known impurity of the nootropic drug Piracetam.[4]

Synthetic Applications of Oxo(pyrrolidin-1-yl)acetic Acid:
  • Amide Coupling: The carboxylic acid can be readily coupled with a variety of amines to generate a library of amides.

  • Esterification: Ester derivatives can be synthesized for further functionalization or to modify the pharmacokinetic properties of a lead compound.

  • Scaffold for Further Derivatization: The pyrrolidinone ring can be further functionalized, although any subsequent introduction of chirality would require an asymmetric transformation.

Experimental Protocol: Amide Coupling of Oxo(pyrrolidin-1-yl)acetic Acid with a Primary Amine

This protocol illustrates a standard method for forming an amide bond, a common transformation for this achiral precursor.

Materials:

  • Oxo(pyrrolidin-1-yl)acetic acid

  • A primary amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU, HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (or another non-nucleophilic base)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Oxo(pyrrolidin-1-yl)acetic acid (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • The primary amine (1.0 eq) and triethylamine (1.1 eq) are added to the solution.

  • DCC (1.1 eq) is added portion-wise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • The DCU is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Conclusion: Making the Right Choice for Your Synthesis

The comparison between (S)-pyroglutamic acid and oxo(pyrrolidin-1-yl)acetic acid serves as a poignant illustration of a fundamental principle in synthetic chemistry: the choice of precursor must align with the strategic goals of the synthesis.

  • For the synthesis of enantiomerically pure pyrrolidine-containing target molecules, (S)-pyroglutamic acid is the superior choice. Its inherent chirality, low cost, and versatile reactivity make it an ideal starting point for asymmetric synthesis, saving valuable time and resources by avoiding the need for chiral separations or complex asymmetric catalysis.

  • Oxo(pyrrolidin-1-yl)acetic acid, on the other hand, is a suitable precursor for the synthesis of achiral molecules or for applications where stereochemistry is not a concern. It provides a straightforward route to introduce the (2-oxopyrrolidin-1-yl)acetyl scaffold. While chirality can be introduced in later steps, this would require a dedicated asymmetric transformation, adding complexity to the synthetic route.

Ultimately, a thorough understanding of the stereochemical requirements of the target molecule and the intrinsic properties of the available precursors is essential for the rational design of efficient and successful synthetic strategies in modern drug discovery and development.

References

  • D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]

  • A. K. Ghosh and S. Brindisi, "Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products," Current Organic Chemistry, vol. 24, no. 10, pp. 1045-1073, 2020. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7405, L-Pyroglutamic acid." PubChem, Available: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3146687, 2-(2-Oxopyrrolidin-1-yl)acetic acid." PubChem, Available: [Link].

  • Wikipedia. "Pyroglutamic acid." Wikipedia, The Free Encyclopedia, Available: [Link].

  • Google Patents. "Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof." CN101407488B, Available: .
  • J. C. Anderson, "Chiral Pool Synthesis: Nature's Gift," in Modern Organic Synthesis, 2nd ed., Oxford University Press, 2018, pp. 347-380.
  • S. G. Davies, "Asymmetric Synthesis," in Organic Chemistry, 2nd ed., Oxford University Press, 2012, pp. 1105-1158.
  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier, 2016.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2019.
  • E. J. Corey and X.-M. Cheng, The Logic of Chemical Synthesis. John Wiley & Sons, 1995.
  • European Directorate for the Quality of Medicines & HealthCare. "Piracetam Impurity D." Ph. Eur. Reference Standard, Available: [Link].

  • A. I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th ed. Longman Scientific & Technical, 1989.

Sources

Comparative Efficacy of Catalytic Architectures in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a pharmacophore ubiquity, present in over 80 FDA-approved therapeutics. For the process chemist, the selection of a catalytic system is rarely about "best" in a vacuum, but rather "optimal" for specific substrate constraints.

This guide compares three dominant catalytic modalities: Transition Metal Catalysis (Gold/Silver) , Organocatalysis , and Photoredox Catalysis .

  • Gold(I) remains the superior choice for intramolecular hydroamination of unactivated alkynes due to exceptional carbophilic Lewis acidity.

  • Silver(I) is the industry standard for [3+2] cycloadditions involving azomethine ylides, offering predictable stereocontrol.

  • Photoredox is emerging as the leader for C-H functionalization and skeletal remodeling, accessing disconnections impossible via polar pathways.

Mechanistic Decision Matrix

Before selecting a protocol, the substrate's electronic bias dictates the catalytic entry point. The following decision tree models the logic used in high-throughput process screening.

CatalystSelection Start Substrate Class Alkene Unactivated Alkene/Alkyne (Tethered Amine) Start->Alkene Imine Imine + Electron Deficient Alkene Start->Imine Amide Cyclic Amide/Amine (C-H Functionalization) Start->Amide Gold Gold(I) Catalysis (Hydroamination) Alkene->Gold Pi-Activation Silver Ag(I) / Cu(I) ([3+2] Cycloaddition) Imine->Silver Dipole Formation Photo Photoredox (Ir/Ru) (Radical Giese/HAT) Amide->Photo SET / HAT

Figure 1: Strategic selection workflow for pyrrolidine synthesis based on starting material electronics.

Comparative Analysis: Efficacy & Performance

A. Intramolecular Hydroamination: Gold vs. Lanthanides

For closing a linear amine-alkene/alkyne chain into a pyrrolidine ring, Gold(I) is the benchmark. Unlike lanthanides (e.g., Sm, La) which rely on high oxophilicity and often require strict exclusion of air/moisture, cationic Gold(I) complexes activate the


-system (alkyne/allene) selectively in the presence of other functional groups.
  • Mechanism: The Au(I) coordinates to the alkyne, rendering it electrophilic. The pendant amine attacks (5-exo-dig or 6-endo-dig), followed by protodeauration.

  • Critical Insight: The choice of counterion (e.g.,

    
    , 
    
    
    
    ) is as critical as the ligand. Non-coordinating counterions prevent catalyst poisoning by the resulting amine product.
B. [3+2] Cycloaddition: Silver(I) vs. Organocatalysis

This is the primary route for highly substituted pyrrolidines (3-4 stereocenters).

  • Silver(I) Catalysis: Utilizing AgOAc or AgF with chiral phosphine ligands (e.g., Feringa’s phosphoramidites). The metal coordinates the azomethine ylide, locking its geometry to ensure high endo-selectivity.

  • Organocatalysis: Uses chiral bases (cinchona alkaloids) or H-bonding catalysts (thioureas). While "greener," they often suffer from lower Turnover Frequencies (TOF) compared to Ag-systems and struggle with sterically encumbered dipolarophiles.

C. Performance Metrics Summary
FeatureGold(I) HydroaminationAg(I) [3+2] CycloadditionOrganocatalysis (Proline/Urea)Photoredox (Ir/Ru)
Primary Bond Formation C-N CyclizationC-C / C-N (Convergent)C-C (Michael/Aldol)C-C (Radical)
Typical Yield 85-98%75-95%60-85%50-80%
Stereocontrol (ee) >90% (Ligand dependent)>95% (Excellent)80-95%Variable (Substrate dependent)
Reaction Time 1-6 Hours12-24 Hours24-48 Hours6-18 Hours
Moisture Tolerance ModerateLow (Dipole sensitive)HighHigh
Atom Economy 100%HighHighModerate (Reagents often needed)

Detailed Experimental Protocols

Protocol A: Gold(I)-Catalyzed Intramolecular Hydroamination

Target: Synthesis of 2-substituted pyrrolidines from


-allenyl sulfonamides.

Rationale: This protocol utilizes a phosphine-gold(I) chloride precatalyst activated in situ by a silver salt. The silver sequesters chloride, generating the cationic active species.

Reagents:

  • Substrate: N-tosyl-4,5-hexadien-1-amine (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Activator:

    
     (5 mol%)
    
  • Solvent: Toluene (0.1 M)[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried vial, combine

    
     and 
    
    
    
    in toluene inside a glovebox (or under Ar stream). Stir for 10 mins. Visual Check: A white precipitate (AgCl) will form, indicating active cationic Au generation.
  • Substrate Addition: Add the allenyl amine substrate dissolved in minimal toluene.

  • Reaction: Stir at Room Temperature. Monitor via TLC (stain with KMnO4 to visualize the allene consumption).

  • Quench: Filter the mixture through a short pad of silica gel (eluting with ether) to remove metal salts.

  • Analysis: Concentrate the filtrate. Verify conversion via

    
     NMR. The disappearance of the allene proton signal (~5.1 ppm) and appearance of the vinyl proton on the pyrrolidine ring confirms cyclization.
    
Protocol B: Silver(I)-Catalyzed [3+2] Cycloaddition

Target: Enantioselective synthesis of polysubstituted pyrrolidines via azomethine ylides.

Rationale: Ag(I) acts as a Lewis acid to increase the acidity of the


-proton in the imino ester, facilitating dipole formation by the base.

Reagents:

  • Substrate 1: Glycine imino ester (1.0 equiv)

  • Substrate 2: N-phenylmaleimide (1.1 equiv)

  • Catalyst: AgOAc (3 mol%)

  • Ligand: (S)-TF-BiphamPhos (3.3 mol%)

  • Base:

    
     (10 mol%)
    

Step-by-Step Workflow:

  • Complexation: Dissolve AgOAc and the chiral ligand in THF. Stir for 30 mins to form the chiral Lewis acid complex.

  • Dipole Generation: Add the imino ester and

    
    . The solution color often deepens, indicating ylide formation.
    
  • Cycloaddition: Add the dipolarophile (maleimide) at -20°C to maximize enantioselectivity.

  • Workup: Once TLC shows consumption of the imine, filter through Celite.

  • Purification: Flash chromatography is usually required to separate minor diastereomers, although Ag-catalysis typically yields >20:1 dr.

Mechanistic Visualization: The Gold Cycle

The following diagram illustrates the cationic gold cycle, highlighting the critical protodeauration step which is often the turnover-limiting step.

GoldCycle PreCat L-Au-Cl + Ag+ Active [L-Au]+ (Cationic) PreCat->Active -AgCl Coordination Pi-Complex (Au-Alkyne) Active->Coordination + Substrate Cyclization Intramolecular Nucleophilic Attack Coordination->Cyclization Activation VinylAu Organogold Intermediate Cyclization->VinylAu C-N Bond Formed ProtoDeaur Protodeauration VinylAu->ProtoDeaur + H+ ProtoDeaur->Active Regeneration Product Pyrrolidine Product ProtoDeaur->Product Release

Figure 2: Catalytic cycle for Gold(I)-mediated hydroamination. Note the regeneration of the cationic species.

Strategic Recommendations

  • For High Throughput Library Generation: Use Silver-catalyzed [3+2] cycloaddition . It is convergent, allowing you to vary the amine and alkene components independently to rapidly create diversity vectors.

  • For Natural Product Total Synthesis: Use Gold(I) hydroamination . The conditions are mild enough to tolerate complex pre-existing functionality on the chain, and the reaction is stereospecific (chirality transfer from the substrate).

  • For Late-Stage Functionalization: Use Photoredox .[2][3] If you have a pre-formed pyrrolidine ring (e.g., Proline residue in a peptide) and need to functionalize the C-H bond, radical chemistry is the only viable path.

References

  • Stereodivergent synthesis of 2,5-disubstituted pyrrolidines via Au-catalyzed tandem intramolecular alkyne hydroamination. Source: Chemical Communications (RSC).[4] URL:[Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction (Silver Catalysis). Source: Organic Letters (ACS). URL:[Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. Source: ACS Catalysis.[5] URL:[Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines via Copper-Catalyzed Intramolecular C–H Amination. Source: Journal of the American Chemical Society (via PMC). URL:[Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. Source: ACS Catalysis.[5] URL:[Link]

Sources

"Oxo(pyrrolidin-1-yl)acetic acid" derivatives: a comparative study of their antimicrobial effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Oxo(pyrrolidin-1-yl)acetic acid derivatives , specifically focusing on the 2-(2-oxopyrrolidin-1-yl)acetohydrazide scaffold and its hydrazone analogs. These compounds represent a strategic intersection between the neuroprotective "racetam" core and antimicrobial hydrazone pharmacophores.

Executive Summary & Chemical Landscape

The "Oxo(pyrrolidin-1-yl)acetic acid" moiety typically refers to the 2-(2-oxopyrrolidin-1-yl)acetic acid core. This scaffold is structurally homologous to the nootropic drug Piracetam, but in antimicrobial research, the carboxylic acid tail is functionalized into hydrazide-hydrazones (Schiff bases) .

These derivatives function as "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The primary antimicrobial mechanism arises from the acylhydrazone linker (-CONHN=CH-) , which facilitates:

  • Metal Chelation: Binding essential metal ions (Fe²⁺, Zn²⁺) required for bacterial metalloenzymes.

  • Hydrogen Bonding: Interacting with bacterial DNA gyrase or cell wall synthesis proteins.

The Chemical Classes[1][2]
  • Class A: Unsubstituted Hydrazones: Baseline activity; often limited by poor lipophilicity.

  • Class B: Electron-Withdrawing Substituents (EWG): Derivatives with -NO₂, -Cl, or -F on the benzylidene ring. These typically show enhanced potency due to increased acidity of the NH proton and improved membrane permeability.

  • Class C: Heterocyclic Analogs: Substitution of the phenyl ring with Thiophene or Furan. These often exhibit the highest broad-spectrum activity.

Comparative Antimicrobial Efficacy

The following data synthesizes experimental findings comparing these derivatives against standard antibiotics.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Data represents a synthesis of hydrazide-hydrazone structure-activity studies.[1]

Compound Derivative (R-Group)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)B. subtilis (Gram +) MIC (µg/mL)Potency vs. Standard
Unsubstituted Phenyl 64 - 128> 25664Low
4-Chloro (Class B) 4 - 8 32 - 648High (Gram +)
4-Nitro (Class B) 8 - 1616 - 3216Moderate-High
5-Nitrothiophene (Class C) 0.5 - 2 8 - 16 1 - 2 Superior
2-Hydroxy (Chelator) 166432Moderate
Standard: Ciprofloxacin0.5 - 10.01 - 10.25Benchmark
Standard: Ampicillin2 - 84 - 161 - 4Benchmark

Key Insight: The 5-Nitrothiophene derivative often outperforms standard Ampicillin against S. aureus and approaches Ciprofloxacin's potency. The pyrrolidone ring enhances water solubility, while the nitro-heterocycle drives membrane penetration and target binding.

Table 2: Antifungal Activity (Candida albicans)
Compound DerivativeZone of Inhibition (mm) at 100 µg/mLActivity Profile
4-Methoxy 10 - 12 mmWeak
2,4-Dichloro 18 - 20 mmModerate
5-Nitro-2-furaldehyde 24 - 28 mm High
Standard: Fluconazole25 - 30 mmBenchmark

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the electronic and steric nature of the substituent attached to the hydrazone carbon.

Diagram 1: SAR Logic Flow

SAR_Analysis Core 2-(2-oxopyrrolidin-1-yl) acetohydrazone Core Sub_EWG Electron-Withdrawing Groups (NO2, Cl, F) Core->Sub_EWG Substitution Sub_EDG Electron-Donating Groups (OCH3, CH3) Core->Sub_EDG Substitution Sub_Het Heterocycles (Thiophene, Furan) Core->Sub_Het Substitution Activity_GramPos Increased Gram(+) Potency (Lipophilicity + Acidity) Sub_EWG->Activity_GramPos Enhances Activity_GramNeg Moderate Gram(-) Activity (Permeability Issue) Sub_EDG->Activity_GramNeg Decreases (Generally) Activity_Broad High Broad-Spectrum Activity (Bioisosterism) Sub_Het->Activity_Broad Maximizes

Caption: SAR mapping showing how specific substitutions on the benzylidene ring modulate antimicrobial potency.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize standard medicinal chemistry workflows.

Protocol A: Synthesis of the Hydrazide Scaffold

Objective: Synthesize 2-(2-oxopyrrolidin-1-yl)acetohydrazide from 2-pyrrolidone.

  • Esterification (Precursor Synthesis):

    • Reactants: 2-Pyrrolidone (0.1 mol), Ethyl chloroacetate (0.12 mol), Anhydrous K₂CO₂ (0.15 mol).

    • Solvent: Dry Acetone (150 mL).

    • Procedure: Reflux the mixture for 12–15 hours. Filter hot to remove inorganic salts. Evaporate solvent under reduced pressure.

    • Yield: Oily residue of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

  • Hydrazinolysis (Key Step):

    • Reactants: Ethyl ester (from step 1, 0.05 mol), Hydrazine hydrate (99%, 0.1 mol).

    • Solvent: Absolute Ethanol (50 mL).

    • Procedure: Reflux for 6–8 hours. The solution will turn clear then precipitate the hydrazide upon cooling.

    • Workup: Cool to 0°C. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/ether.

    • Validation: Melting point should be sharp (approx. 148-150°C). IR spectrum must show doublet -NH₂ peaks at 3200-3300 cm⁻¹.

Protocol B: Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 256 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity . Verify with Resazurin dye (blue = no growth, pink = growth).

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start 2-Pyrrolidone Step1 N-Alkylation (Ethyl chloroacetate + K2CO3) Start->Step1 Inter1 Ethyl 2-(2-oxopyrrolidin-1-yl)acetate Step1->Inter1 Step2 Hydrazinolysis (Hydrazine Hydrate, Reflux) Inter1->Step2 Inter2 2-(2-oxopyrrolidin-1-yl)acetohydrazide (The Scaffold) Step2->Inter2 Step3 Schiff Base Condensation (Ar-CHO + Ethanol + Acid Cat.) Inter2->Step3 Final Target Hydrazone Derivative (Active Antimicrobial) Step3->Final

Caption: Step-by-step synthetic pathway from raw pyrrolidone to the active hydrazone derivative.

Mechanism of Action

The antimicrobial efficacy of these derivatives is not singular but multi-modal, reducing the likelihood of rapid resistance development.

  • Iron Sequestration: The hydrazone moiety acts as a tridentate ligand (O-N-O donor set if an ortho-OH is present, or N-O otherwise). By chelating iron, the molecule starves bacteria of the metal ions necessary for DNA replication and respiration.

  • Enoyl-ACP Reductase Inhibition (InhA): Similar to Isoniazid, specific hydrazide derivatives have shown affinity for InhA, a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II), essential for cell wall integrity in Mycobacteria and some Gram-negative bacteria.

  • Biofilm Disruption: The pyrrolidone core provides amphiphilicity, allowing the molecule to penetrate the exopolysaccharide matrix of biofilms, a property often lacking in traditional hydrophilic antibiotics.

References

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Link

  • Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Rani, K., et al. (2021).[3] Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents.[3] Research Journal of Pharmacy and Technology. Link

  • Plaga, A., et al. (2023).[1] Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Link

  • Sigma-Aldrich. Ethyl 2-oxo-1-pyrrolidineacetate Product Specification. Link

Sources

Comparative Guide: Neuroprotective Efficacy of 2-Oxo-1-pyrrolidineacetic Acid Scaffolds vs. Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical evaluation of Oxo(pyrrolidin-1-yl)acetic acid (structurally identified as the core scaffold of the Racetam class, specifically the acid metabolite of Piracetam ) versus high-potency alternatives like Noopept (Omberacetam) and Aniracetam .

Editorial Note on Chemical Nomenclature : Oxo(pyrrolidin-1-yl)acetic acid (CAS: 53934-76-2) is the carboxylic acid derivative of the nootropic Piracetam . In pharmacological applications, the amide form (Piracetam) is the active neuroprotective agent, while the free acid is primarily a metabolite with significantly reduced blood-brain barrier (BBB) permeability and receptor affinity. This guide evaluates the Racetam scaffold (using Piracetam as the functional proxy) against next-generation derivatives, while explicitly defining the Structure-Activity Relationship (SAR) that renders the acid form less effective as a standalone therapeutic.

Executive Technical Summary

The neuroprotective landscape is dominated by compounds that modulate synaptic plasticity and mitochondrial resilience. The 2-oxo-1-pyrrolidineacetic acid moiety serves as the structural backbone for the "Racetam" family. While the free acid exhibits poor bioavailability and negligible AMPA receptor modulation, its amide derivative (Piracetam) and peptide-mimetic analogs (Noopept) demonstrate significant neuroprotection against ischemic and excitotoxic insults.

This guide compares the foundational Racetam scaffold against third-generation nootropics, focusing on mechanisms of membrane fluidity, AMPA potentiation, and neurotrophin upregulation.

Quick Comparison Matrix
FeaturePiracetam (Amide Scaffold) Noopept (Peptide Mimetic) Aniracetam (Lipophilic Analog)
Chemical Basis 2-oxo-1-pyrrolidineacetamideN-phenylacetyl-L-prolylglycineN-anisoyl-2-pyrrolidinone
Potency (Relative) 1x (Baseline)1000x5-10x
Primary Mechanism Membrane Fluidity ModulatorHIF-1α / BDNF ExpressionAMPA Receptor Allosteric Modulator
Bioavailability ~100% (Oral), Low BBB penetrationHigh (Peptide transport), RapidLow (Fat soluble), Rapid metabolism
Neuroprotection Moderate (Requires high dose)High (Anti-apoptotic)Moderate (Anti-excitotoxic)

Mechanistic Profiling & Causality

The Racetam Scaffold (Piracetam)[3][4]
  • Mechanism : The 2-oxo-pyrrolidine core inserts into the neuronal phospholipid bilayer. This physical interaction restores membrane fluidity in aging or stressed neurons, facilitating the lateral movement of neurotransmitter receptors (NMDA/AMPA) and improving signal transduction.[1]

  • Limitation of the Acid Form : The conversion of the amide to the acid (Oxo(pyrrolidin-1-yl)acetic acid) increases polarity, preventing passive diffusion across the BBB and nullifying the membrane-modulating effects.

Noopept (Omberacetam)[4]
  • Mechanism : Functioning as a cycloprolylglycine prodrug, Noopept acts as a HIF-1α mimetic . It stabilizes Hypoxia-Inducible Factor 1-alpha, triggering the transcription of neuroprotective genes including BDNF (Brain-Derived Neurotrophic Factor) and NGF .

  • Causality : Increased BDNF signaling inhibits the intrinsic apoptotic pathway (Bax/Bcl-2 modulation) during oxidative stress.

Aniracetam[5][6][7]
  • Mechanism : A positive allosteric modulator (PAM) of the AMPA receptor . It slows the desensitization rate of AMPA channels, prolonging fast excitatory transmission and enhancing Long-Term Potentiation (LTP).

Visualization: Neuroprotective Signaling Pathways

The following diagram illustrates the divergent pathways by which these compounds exert neuroprotection.

NeuroprotectionPathways Piracetam Piracetam (Amide Scaffold) Membrane Neuronal Membrane Fluidity Piracetam->Membrane Inserts into bilayer Noopept Noopept (Peptide Mimetic) HIF1 HIF-1α Stabilization Noopept->HIF1 Mimetic action Aniracetam Aniracetam (AMPAkine) AMPA AMPA Receptor Potentiation Aniracetam->AMPA Allosteric Modulation Membrane->AMPA Enhances receptor mobility CaInflux Optimized Ca2+ Influx AMPA->CaInflux BDNF BDNF / NGF Upregulation HIF1->BDNF Transcription Mito Mitochondrial Resilience BDNF->Mito Survival Neuronal Survival (Anti-Apoptosis) CaInflux->Survival Synaptic Plasticity Mito->Survival Inhibits Caspase-3

Caption: Divergent mechanisms of action: Piracetam modulates membrane physics, Aniracetam gates ion channels, and Noopept drives neurotrophic gene expression.

Experimental Validation Protocols

To objectively evaluate the neuroprotective capacity of the "Oxo(pyrrolidin-1-yl)acetic acid" scaffold versus Noopept, the following self-validating in vitro protocol is recommended. This workflow uses Oxygen-Glucose Deprivation (OGD) to mimic ischemic stroke conditions.

Protocol: Comparative Neuroprotection in PC12 Cells

Objective : Quantify cell viability under ischemic stress when treated with Racetam vs. Noopept.

Reagents :

  • PC12 Adrenal Phaeochromocytoma cell line.

  • DMEM (Glucose-free for OGD).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

  • Test Compounds: Piracetam (1 mM), Noopept (10 µM), Piracetam Acid (1 mM - Negative Control).

Step-by-Step Methodology :

  • Cell Seeding : Plate PC12 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Pre-Treatment : Replace medium with standard DMEM containing test compounds. Incubate for 2 hours.

    • Control Group: Vehicle only (DMSO < 0.1%).

    • Experimental Groups: Piracetam, Noopept, Piracetam Acid.

  • OGD Induction (The Stressor) :

    • Wash cells with PBS.[2]

    • Replace medium with Glucose-free DMEM pre-gassed with 95% N2 / 5% CO2.

    • Place plates in a hypoxia chamber (

      
      ) for 4 hours.
      
  • Reperfusion : Replace OGD medium with normal glucose-containing DMEM (with test compounds) and return to normoxic incubator for 24 hours.

  • Viability Assay (MTT) :

    • Add MTT solution (0.5 mg/mL) to each well.[2] Incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

Self-Validation Checkpoint :

  • The Vehicle/OGD group must show <50% viability compared to the Normoxic Control . If viability is >80%, the stressor was insufficient, and the experiment is invalid.

Visualization: Experimental Workflow

ExperimentalProtocol Start PC12 Cells (Seeding) PreTreat Pre-Treatment (2 hrs) Start->PreTreat Adhesion OGD OGD Stress (Hypoxia/No Glucose) PreTreat->OGD Induce Ischemia Reperf Reperfusion (24 hrs) OGD->Reperf Restore O2/Glc MTT MTT Assay (Readout) Reperf->MTT Cell Viability

Caption: Workflow for Oxygen-Glucose Deprivation (OGD) assay to assess neuroprotection against ischemic injury.

Quantitative Performance Analysis

The following data synthesizes results from comparative studies in rodent ischemia models. Note the significant dosage disparity required to achieve equipotent effects.[3]

Table 1: Comparative Efficacy in Ischemia Models
ParameterPiracetam (Amide)NoopeptPiracetam Acid (Metabolite)
Effective Dose (ED50) 200 - 400 mg/kg0.01 - 0.5 mg/kgInactive (>500 mg/kg)
Therapeutic Window Post-injury < 2 hrsPost-injury < 6 hrsN/A
Cell Viability (OGD Model) +15-20% vs Control+35-45% vs Control< 5% (Non-significant)
BDNF mRNA Expression No significant change~2.5x increaseNo significant change

Key Insight : The Acid form (Oxo(pyrrolidin-1-yl)acetic acid) consistently fails to show neuroprotection in in vivo models due to its inability to cross the blood-brain barrier effectively. It is often used as a negative control or an impurity marker in these assays.

Conclusion & Recommendations

For researchers evaluating the Oxo(pyrrolidin-1-yl)acetic acid scaffold:

  • Select the Amide : Ensure your experimental design uses Piracetam (the amide) or Levetiracetam (the ethyl analog) rather than the free acid, unless studying renal clearance or metabolite toxicity.

  • Potency Shift : Transition to Noopept if your target endpoint involves neurotrophic factors (BDNF/NGF) rather than simple membrane dynamics. Noopept offers a superior therapeutic index (TI) and requires milligram-scale dosing compared to the gram-scale dosing of Piracetam.

  • Protocol Integrity : Always validate neuroprotection claims with a specific stressor (e.g., Glutamate Excitotoxicity or Hypoxia). "General" neuroprotection assays often yield false positives with antioxidants; specific pathway blockers (e.g., K252a for TrkB receptors) should be used to confirm the mechanism.

References
  • Gualtieri, F., et al. (2002). Design and synthesis of a new series of pyrrolidinone derivatives as nootropic agents. Journal of Medicinal Chemistry .

  • Ostrovskaya, R. U., et al. (2014). Noopept stimulates the expression of NGF and BDNF in rat hippocampus. Bulletin of Experimental Biology and Medicine .

  • Winblad, B. (2005). Piracetam: A review of pharmacological properties and clinical uses. CNS Drug Reviews .

  • Muller, W. E., et al. (1997). Effects of piracetam on membrane fluidity in the aged mouse brain. Biochemical Pharmacology .

  • Gouliaev, A. H., et al. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews .

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxo(pyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Oxo(pyrrolidin-1-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。